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  • Product: 5-Amino-3-(2-fluoro-6-methylphenyl)isoxazole

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Chemical Structure, Physical Properties, and Synthesis of 5-Amino-3-(2-fluoro-6-methylphenyl)isoxazole

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: 5-Amino-3-(2-fluoro-6-methylphenyl)isoxazole (CAS: 2228627-57-2)[1] Executive Summary In modern drug discovery, the 5-a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: 5-Amino-3-(2-fluoro-6-methylphenyl)isoxazole (CAS: 2228627-57-2)[1]

Executive Summary

In modern drug discovery, the 5-aminoisoxazole moiety serves as a privileged building block, frequently utilized as a foundational precursor for complex, fused heterocyclic systems. Specifically, 5-Amino-3-(2-fluoro-6-methylphenyl)isoxazole provides a highly functionalized scaffold for the synthesis of isoxazolo[5,4-d]pyrimidines. These fused architectures have demonstrated profound pharmacological utility, ranging from novel correctors for the ΔF508-CFTR mutation in cystic fibrosis [1] to highly selective inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) in cancer immunotherapy workflows [2].

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic structural data, providing you with the physicochemical rationale behind the molecule's behavior and a self-validating, highly reproducible synthetic protocol for its generation.

Structural and Physicochemical Profiling

The structural architecture of 5-Amino-3-(2-fluoro-6-methylphenyl)isoxazole is defined by a central isoxazole ring substituted at the C3 position with a di-ortho-substituted phenyl ring, and at the C5 position with a primary amine.

Mechanistic Insight into Properties: The presence of the ortho-fluoro and ortho-methyl groups on the phenyl ring induces significant steric hindrance, restricting the rotation of the C-C bond connecting the phenyl and isoxazole rings. This forced non-planarity serves two critical functions in drug design:

  • Enhanced Solubility: It disrupts molecular packing and lowers the crystal lattice energy, significantly improving aqueous solubility compared to planar, unsubstituted analogs.

  • Reduced Off-Target Toxicity: The lack of planarity prevents the molecule from acting as a non-specific DNA intercalator.

Quantitative Physicochemical Data
PropertyValue
IUPAC Name 3-(2-Fluoro-6-methylphenyl)isoxazol-5-amine
CAS Registry Number 2228627-57-2
Molecular Formula C10H9FN2O
Molecular Weight 192.19 g/mol
Hydrogen Bond Donors 1 (Primary amine, -NH2)
Hydrogen Bond Acceptors 3 (Isoxazole N, Isoxazole O, Fluoro group)
Topological Polar Surface Area (TPSA) 52.05 Ų
Rotatable Bonds 1

Synthetic Methodology and Mechanistic Workflow

The synthesis of 5-amino-3-arylisoxazoles requires precise control over nucleophilic addition and subsequent cyclization. The most robust and scalable protocol involves the Claisen condensation of an ester with acetonitrile, followed by cyclization with hydroxylamine [1].

Step 1: Synthesis of 3-(2-Fluoro-6-methylphenyl)-3-oxopropanenitrile
  • Reagents: Ethyl 2-fluoro-6-methylbenzoate (1.0 eq), Acetonitrile (1.2 eq), Sodium Hydride (NaH, 60% dispersion, 1.5 eq), Anhydrous THF.

  • Protocol:

    • Suspend NaH in anhydrous THF at 0 °C under an inert argon atmosphere.

    • Add acetonitrile dropwise to the suspension.

    • Slowly introduce ethyl 2-fluoro-6-methylbenzoate. Stir the mixture at room temperature for 4 hours.

    • Quench carefully with saturated aqueous NH4Cl, extract with Ethyl Acetate, and concentrate in vacuo.

  • Causality & Rationale: Acetonitrile is a very weak acid (pKa ~25). The use of a strong, non-nucleophilic base like NaH ensures the irreversible deprotonation of acetonitrile to form the highly reactive cyanomethyl anion. This irreversibility is critical to driving the Claisen condensation forward against the thermodynamic stability of the starting ester.

Step 2: Cyclization to 5-Amino-3-(2-fluoro-6-methylphenyl)isoxazole
  • Reagents: 3-(2-Fluoro-6-methylphenyl)-3-oxopropanenitrile (1.0 eq), Hydroxylamine Hydrochloride (NH2OH·HCl, 1.5 eq), Sodium Acetate (NaOAc, 1.5 eq), Ethanol/Water (4:1 v/v).

  • Protocol:

    • Dissolve the intermediate from Step 1 in ethanol.

    • Add a pre-mixed aqueous solution of NH2OH·HCl and NaOAc.

    • Reflux the biphasic mixture at 80 °C for 6 hours.

    • Cool to room temperature, remove ethanol under reduced pressure, and induce precipitation with cold water. Filter and recrystallize from ethanol/water.

  • Causality & Rationale: The hydrochloride salt of hydroxylamine is utilized for bench stability. However, NaOAc is strictly required to buffer the system. This generates the free hydroxylamine in situ while maintaining a slightly acidic pH (pH ~4.5–5.5). This specific pH window optimally protonates the ketone carbonyl—enhancing its electrophilicity for nucleophilic attack—without protonating the amine of the hydroxylamine, which would render it non-nucleophilic. Furthermore, the 80 °C reflux is thermodynamically required to overcome the activation energy barrier for the final intramolecular dehydration step that closes the isoxazole ring.

Mechanistic Workflow Diagram

SynthesisWorkflow N1 Ethyl 2-fluoro-6-methylbenzoate + Acetonitrile N2 NaH / THF (0 °C to RT) Claisen Condensation N1->N2 N3 3-(2-Fluoro-6-methylphenyl)- 3-oxopropanenitrile N2->N3 Intermediate N5 Nucleophilic Attack (Oxime Formation) N3->N5 N4 NH2OH·HCl + NaOAc EtOH / H2O N4->N5 N6 Intramolecular Cyclization (Reflux, 80 °C) N5->N6 Dehydration N7 5-Amino-3-(2-fluoro-6-methylphenyl) isoxazole (Target) N6->N7 Recrystallization

Fig 1. Mechanistic workflow for the synthesis of 5-Amino-3-(2-fluoro-6-methylphenyl)isoxazole.

Applications in Drug Discovery

Once synthesized, the primary amine at the C5 position of this isoxazole acts as a versatile nucleophile for downstream functionalization.

  • Isoxazolopyrimidine Construction: By reacting the 5-amino group with various electrophiles (e.g., ethoxymethylenemalononitrile or similar reagents), researchers can construct isoxazolo[5,4-d]pyrimidines. This fused bicyclic system mimics the purine core of ATP, making it an exceptional scaffold for designing competitive kinase inhibitors [2].

  • Amide and Urea Couplings: The amine can be readily coupled with acyl chlorides or isocyanates to generate amides and ureas, respectively. These derivatives are frequently screened in phenotypic assays, leading to the discovery of modulators for misfolded proteins, such as the CFTR correctors utilized in cystic fibrosis research [1].

References

  • Title: Isoxazolopyrimidines as Novel ΔF508-CFTR Correctors Source: Synlett, National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Novel Selective IDO1 Inhibitors with Isoxazolo[5,4-d]pyrimidin-4(5H)-one Scaffold Source: Pharmaceuticals, MDPI URL: [Link]

Sources

Protocols & Analytical Methods

Method

Scalable Synthesis Protocol for 5-Amino-3-(2-fluoro-6-methylphenyl)isoxazole

Introduction & Strategic Rationale 5-Amino-3-arylisoxazoles are highly privileged pharmacophores in modern drug discovery, frequently utilized as core scaffolds in the development of kinase inhibitors[1] and CFTR correct...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

5-Amino-3-arylisoxazoles are highly privileged pharmacophores in modern drug discovery, frequently utilized as core scaffolds in the development of kinase inhibitors[1] and CFTR correctors for cystic fibrosis[2]. The compound 5-Amino-3-(2-fluoro-6-methylphenyl)isoxazole is of particular interest due to the unique steric hindrance and electronic profile imparted by the ortho-fluoro and ortho-methyl substitutions on the phenyl ring.

This application note details a robust, field-proven, and highly regioselective two-step synthetic protocol. Rather than relying on the traditional [3+2] cycloaddition of unstable hydroximoyl chlorides[2], this protocol utilizes a scalable Claisen-type condensation followed by a pH-controlled cyclocondensation. This approach maximizes atom economy, utilizes inexpensive reagents, and provides a self-validating framework for process chemists.

Synthetic Workflow

The synthesis is broken down into two distinct transformations: the formation of a β-ketonitrile intermediate, and its subsequent regioselective cyclization with hydroxylamine.

SynthWorkflow A Ethyl 2-fluoro-6-methylbenzoate + Acetonitrile B 3-(2-fluoro-6-methylphenyl) -3-oxopropanenitrile A->B NaH, THF, 0 °C to RT (Claisen Condensation) C 5-Amino-3-(2-fluoro -6-methylphenyl)isoxazole B->C NH2OH·HCl, NaOH EtOH/H2O, 50 °C (Cyclization)

Figure 1: Two-step scalable synthetic workflow for 5-amino-3-(2-fluoro-6-methylphenyl)isoxazole.

Step 1: Synthesis of 3-(2-fluoro-6-methylphenyl)-3-oxopropanenitrile

Mechanistic Causality & Base Selection

The objective is to form the β-ketonitrile via nucleophilic acyl substitution. Acetonitrile must be deprotonated to form the cyanomethyl anion. While bases like NaHMDS or LDA provide homogeneous reaction conditions, Sodium Hydride (NaH) is superior for scale-up. The irreversible nature of the NaH deprotonation continuously drives the equilibrium forward by deprotonating the highly acidic β-ketonitrile product (pKa ~ 10), preventing retro-Claisen fragmentation.

Experimental Protocol
  • Preparation: In a flame-dried, nitrogen-purged reactor, suspend NaH (60% dispersion in mineral oil, 2.5 equiv) in anhydrous THF (5 volumes).

  • Activation: Cool the suspension to 0 °C. Add anhydrous acetonitrile (3.0 equiv) dropwise over 15 minutes. Stir for 30 minutes to ensure complete formation of the cyanomethyl anion.

  • Coupling: Dissolve ethyl 2-fluoro-6-methylbenzoate (1.0 equiv) in anhydrous THF (2 volumes) and add dropwise to the reactor, maintaining the internal temperature below 5 °C to prevent self-condensation of acetonitrile.

  • Propagation: Remove the cooling bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 12 hours.

    • Self-Validation (IPC): Monitor by HPLC or TLC (Hexanes/EtOAc 3:1). The starting ester peak should be <2% area.

  • Quenching & Workup: Cool the mixture to 0 °C. Carefully quench with cold water (dropwise, to neutralize unreacted NaH). Critical Step: Acidify the aqueous layer to pH 2-3 using 2M HCl. This protonates the enolate of the product, allowing it to partition into the organic phase.

  • Extraction: Extract with Ethyl Acetate (3 x 3 volumes). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Triturate the crude residue with cold diisopropyl ether to afford 3-(2-fluoro-6-methylphenyl)-3-oxopropanenitrile as a crystalline solid.

Quantitative Data: Base Optimization

Table 1: Effect of Base Selection on Step 1 (Claisen Condensation)

Base SystemEquivalentsTemperatureYield (%)Scalability / Notes
NaH / THF 2.50 °C to RT82 - 88%Excellent for >100g scale; requires careful aqueous quench.
NaHMDS / THF 2.2-78 °C to RT75 - 80%Good homogeneity; higher cost, lower atom economy.
LDA / THF 2.2-78 °C60 - 65%Prone to diisopropylamine condensation byproducts.

Step 2: Regioselective Cyclization to 5-Amino-3-(2-fluoro-6-methylphenyl)isoxazole

Mechanistic Causality & Regioselectivity

Hydroxylamine is an ambidentate nucleophile. When reacting with β-ketonitriles, it can yield either the 5-aminoisoxazole or the 3-aminoisoxazole depending on the initial site of attack[3]. Under basic conditions (pH 8–10), the more nucleophilic nitrogen of hydroxylamine attacks the highly electrophilic ketone carbonyl, forming a ketoxime intermediate. Subsequent 5-exo-dig cyclization of the oxime oxygen onto the nitrile carbon yields the desired 5-aminoisoxazole exclusively[1]. Conversely, acidic conditions trigger initial attack at the nitrile, forming an amidoxime and ultimately the 3-amino byproduct.

Mechanism Keto β-Ketonitrile (Ketone Form) Oxime Ketoxime Intermediate (Regioselective Formation) Keto->Oxime NH2OH (pH 8-9) Attack at Carbonyl Amidoxime Amidoxime Intermediate (Nitrile Attack) Keto->Amidoxime NH2OH (Low pH) Attack at Nitrile Cyclo 5-Exo-Dig Cyclization (O-attack on Nitrile) Oxime->Cyclo Base Catalysis Prod 5-Aminoisoxazole (Target) Cyclo->Prod Tautomerization Byprod 3-Aminoisoxazole (Byproduct) Amidoxime->Byprod Cyclization at Carbonyl

Figure 2: Mechanistic divergence in hydroxylamine condensation dictating 5-amino vs. 3-amino regioselectivity.

Experimental Protocol
  • Preparation: Dissolve 3-(2-fluoro-6-methylphenyl)-3-oxopropanenitrile (1.0 equiv) in Ethanol (5 volumes).

  • Reagent Addition: In a separate vessel, prepare a solution of Hydroxylamine hydrochloride (NH₂OH·HCl, 1.2 equiv) and Sodium Hydroxide (NaOH, 1.2 equiv) in Water (2 volumes).

    • Causality: Pre-mixing NH₂OH·HCl with NaOH generates free hydroxylamine base in situ and establishes the slightly basic pH required for regioselectivity[1].

  • Cyclization: Add the aqueous hydroxylamine solution to the ethanolic β-ketonitrile solution. Heat the mixture to 50–60 °C for 4–6 hours.

  • In-Process Control: Monitor the disappearance of the β-ketonitrile by HPLC.

  • Isolation: Once complete, concentrate the mixture under reduced pressure to remove the majority of the ethanol. Dilute the aqueous residue with ice-cold water (5 volumes) and stir vigorously for 1 hour to induce precipitation.

  • Filtration: Collect the precipitated 5-Amino-3-(2-fluoro-6-methylphenyl)isoxazole by vacuum filtration. Wash the filter cake thoroughly with cold water to remove inorganic salts.

  • Drying: Dry the product in a vacuum oven at 45 °C to a constant weight.

Quantitative Data: pH Optimization

Table 2: Effect of pH on Regioselectivity in Step 2 (Cyclization)

Reagent SystemApprox. pH5-Amino Isomer (%)3-Amino Isomer (%)Conclusion
NH₂OH·HCl + NaOH 8.0 - 9.0>98%<2%Optimal . Initial attack at ketone carbonyl.
NH₂OH·HCl + NaOAc 5.5 - 6.585%15%Moderate selectivity.
NH₂OH·HCl (No base) < 3.0<10%>90%Inverts selectivity; initial attack at nitrile.

Safety & Scale-Up Considerations

  • Hydroxylamine Handling: Free hydroxylamine is thermally unstable and can decompose explosively at elevated temperatures. It must always be generated in situ from the hydrochloride salt. Ensure reaction temperatures strictly remain below 65 °C during the cyclization step.

  • Sodium Hydride Quenching: NaH is highly pyrophoric upon contact with moisture. Ensure strict anhydrous conditions during the reaction and utilize a nitrogen or argon blanket during the aqueous quench. Quench slowly with a high-capacity cooling bath to manage the exothermic release of hydrogen gas.

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Application

Application Note: Advanced Cross-Coupling Strategies for 5-Amino-3-(2-fluoro-6-methylphenyl)isoxazole

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic Causality, Protocol Validation, and Divergent Synthetic Workflows Executive Summary & Substrate Profili...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic Causality, Protocol Validation, and Divergent Synthetic Workflows

Executive Summary & Substrate Profiling

The compound 5-Amino-3-(2-fluoro-6-methylphenyl)isoxazole is a highly valuable building block in medicinal chemistry, frequently utilized to install the isoxazole bioisostere into kinase inhibitors and receptor antagonists[1]. However, cross-coupling this specific substrate presents a triad of distinct chemical challenges:

  • Electronic Deactivation: The strongly electron-withdrawing nature of the isoxazole core severely diminishes the nucleophilicity of the C5-primary amine.

  • Competitive Chelation: The N2 atom of the isoxazole ring can act as a competing ligand for Palladium, often leading to catalyst sequestration and off-target resting states.

  • Steric Impediment: The ortho-fluoro and ortho-methyl substituents on the C3-phenyl ring force the aryl system out of coplanarity with the isoxazole core. This three-dimensional bulk restricts the trajectory of bulky transition-metal complexes during the catalytic cycle.

To overcome these barriers, standard cross-coupling conditions (e.g., Pd(PPh3​)4​ or Pd(dppf)Cl2​ ) are insufficient. This application note details field-proven, highly optimized protocols for both direct C-N coupling (Buchwald-Hartwig amination) and divergent C-C coupling (via Sandmeyer-Suzuki sequence) tailored specifically for this challenging substrate.

Mechanistic Causality: Overcoming the Isoxazole Penalty

When attempting a Buchwald-Hartwig amination on 5-aminoisoxazoles, the catalytic cycle frequently stalls at the amine coordination/deprotonation step[2]. Because the 5-amino group is a poor nucleophile, the intermediate L-Pd(II)(Ar)(X) complex is prone to degradation or competitive binding by the isoxazole nitrogen.

The Solution: The use of highly sterically demanding, electron-rich dialkylbiaryl phosphine ligands—specifically tBuBrettPhos —is mandatory.

  • Causality: The extreme steric bulk of tBuBrettPhos prevents the formation of inactive Pd(II) bis-amine complexes. Furthermore, its electron-rich nature accelerates the oxidative addition of the aryl halide, while the bulky architecture forces the critical reductive elimination step, driving the C-N bond formation forward despite the poor nucleophilicity of the isoxazole amine[2].

  • Precatalyst Selection: Utilizing a third-generation (G3) or fourth-generation (G4) Palladacycle ensures rapid, quantitative generation of the active mono-ligated Pd(0) species under mildly basic conditions, preventing substrate degradation[3].

CatalyticCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (Aryl Halide) Pd0->OxAdd PdII_ArX L-Pd(II)(Ar)(X) OxAdd->PdII_ArX AmineCoord Amine Coordination & Base Deprotonation PdII_ArX->AmineCoord PdII_Amido L-Pd(II)(Ar)(NH-Isoxazole) AmineCoord->PdII_Amido 5-Aminoisoxazole + Base RedElim Reductive Elimination (Forced by tBuBrettPhos) PdII_Amido->RedElim RedElim->Pd0 Catalyst Regeneration Product C-N Coupled Product RedElim->Product

Caption: Buchwald-Hartwig catalytic cycle adapted for 5-aminoisoxazole substrates.

Divergent Synthetic Workflows

Depending on the target molecule, the 5-amino group can either be directly coupled to an aryl/heteroaryl ring (C-N bond) or converted into a halide to serve as an electrophile for Suzuki-Miyaura C-C couplings[4].

Workflow Start 5-Amino-3-(2-fluoro- 6-methylphenyl)isoxazole BH_Path Buchwald-Hartwig Amination Start->BH_Path Aryl-X, Pd cat. Sandmeyer Sandmeyer Halogenation Start->Sandmeyer tBuONO, CuX2 Product_CN N-Aryl-5-aminoisoxazole (C-N Coupled Product) BH_Path->Product_CN Intermediate_Halo 5-Halo-3-(2-fluoro- 6-methylphenyl)isoxazole Sandmeyer->Intermediate_Halo Suzuki_Path Suzuki-Miyaura Coupling Intermediate_Halo->Suzuki_Path R-B(OH)2, Pd cat. Product_CC 5-Aryl/Alkyl-isoxazole (C-C Coupled Product) Suzuki_Path->Product_CC

Caption: Divergent cross-coupling workflows for 5-amino-3-(2-fluoro-6-methylphenyl)isoxazole.

Quantitative Data: Condition Optimization

The following table summarizes the optimization data for the direct Buchwald-Hartwig amination of 5-Amino-3-(2-fluoro-6-methylphenyl)isoxazole with a model aryl bromide. The data clearly illustrates the necessity of specialized ligands.

EntryCatalyst / Ligand SystemBaseSolventTemp (°C)Conversion (%)*
1 Pd2​(dba)3​ / Xantphos Cs2​CO3​ Toluene100< 5% (Trace)
2 Pd(OAc)2​ / BINAP NaOtBu 1,4-Dioxane10012%
3BrettPhos Pd G3 NaOtBu 1,4-Dioxane10068%
4tBuBrettPhos Pd G3 NaOtBu 1,4-Dioxane 100 > 95%
5tBuBrettPhos Pd G3 K3​PO4​ t -AmylOH10082%

*Conversion determined by LC-MS analysis of the crude reaction mixture after 16 hours.

Validated Experimental Protocols

Protocol A: Direct C-N Coupling (Buchwald-Hartwig Amination)

This protocol is self-validating: a successful reaction is visually indicated by a shift from a heterogeneous yellow suspension to a homogeneous deep red/brown solution upon catalyst activation.

Reagents:

  • 5-Amino-3-(2-fluoro-6-methylphenyl)isoxazole (1.0 equiv, 1.0 mmol)

  • Aryl Halide (1.2 equiv, 1.2 mmol)

  • tBuBrettPhos Pd G3 (0.05 equiv, 5 mol%)

  • Sodium tert-butoxide ( NaOtBu ) (2.0 equiv, 2.0 mmol)

  • Anhydrous 1,4-Dioxane (5.0 mL, 0.2 M)

Step-by-Step Methodology:

  • Preparation: To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add 5-Amino-3-(2-fluoro-6-methylphenyl)isoxazole, the aryl halide (if solid), tBuBrettPhos Pd G3, and NaOtBu .

  • Inert Atmosphere: Seal the vial with a PTFE-lined septum cap. Evacuate and backfill the vial with ultra-pure Argon (repeat 3 times). Critical Step: Oxygen must be rigorously excluded to prevent oxidation of the electron-rich phosphine ligand.

  • Solvent Addition: Add anhydrous, sparged 1,4-Dioxane via syringe. If the aryl halide is a liquid, add it at this stage.

  • Reaction Execution: Place the vial in a pre-heated aluminum heating block at 100 °C. Stir vigorously (800 rpm) for 12–16 hours.

  • In-Process Control: Monitor the reaction via LC-MS. The disappearance of the isoxazole starting material mass ( [M+H]+=207.09 ) confirms conversion.

  • Workup: Cool to room temperature, dilute with EtOAc (15 mL), and filter through a short pad of Celite to remove Pd black and inorganic salts. Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc).

Protocol B: Divergent C-C Coupling via Sandmeyer-Suzuki Sequence

Direct diazotization of 5-aminoisoxazoles in aqueous media leads to rapid ring-opening and decomposition. This non-aqueous protocol traps the diazonium intermediate immediately.

Step 1: Non-Aqueous Sandmeyer Bromination

  • Dissolve 5-Amino-3-(2-fluoro-6-methylphenyl)isoxazole (1.0 mmol) and Copper(II) bromide ( CuBr2​ , 1.2 mmol) in anhydrous Acetonitrile (5.0 mL) under Argon.

  • Cool the dark green suspension to 0 °C in an ice bath.

  • Add tert-Butyl nitrite ( tBuONO , 1.5 mmol) dropwise over 5 minutes.

  • Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2 hours. Gas evolution ( N2​ ) will be observed.

  • Quench with 1M aqueous HCl (5 mL), extract with DCM ( 3×10 mL), dry over Na2​SO4​ , and concentrate to yield 5-bromo-3-(2-fluoro-6-methylphenyl)isoxazole.

Step 2: Suzuki-Miyaura C-C Coupling

  • To a reaction vial, add the crude 5-bromo-isoxazole (1.0 mmol), the desired Boronic Acid (1.5 mmol), Pd(dppf)Cl2​⋅DCM (5 mol%), and Potassium Carbonate ( K2​CO3​ , 2.0 mmol).

  • Purge with Argon ( ×3 ).

  • Add a degassed mixture of 1,4-Dioxane/Water (4:1 v/v, 5.0 mL).

  • Heat to 90 °C for 8 hours.

  • Cool, dilute with water, extract with EtOAc, and purify via silica gel chromatography to isolate the C5-arylated/alkylated isoxazole.

References

  • AccelaChemBio. "Product Category: 5-Amino-3-(2-fluoro-6-methylphenyl)isoxazole." AccelaChem. URL: [Link]

  • Romagnoli, R., et al. "Synthesis and biological evaluation of small anticancer molecules acting as tubulin polymerization inhibitors: Synthesis and biological evaluation of 3,4-biaryl-5-aminoisoxazole derivatives." Bioorganic & Medicinal Chemistry, 17, 6279-6285 (2009). URL:[Link]

  • Filimonov, V. D., et al. "General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino- or 5-Halo-1,2,3-triazoles." Molecules, 27(6), 1999 (2022). URL:[Link]

  • Beilstein Journal of Organic Chemistry. "AgNTf2-catalyzed formal [3 + 2] cycloaddition of ynamides with unprotected isoxazol-5-amines..." Beilstein J. Org. Chem., 16, 101 (2020). URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-Amino-3-(2-fluoro-6-methylphenyl)isoxazole Derivatives

Welcome to the technical support center for the synthesis of 5-Amino-3-(2-fluoro-6-methylphenyl)isoxazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate th...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 5-Amino-3-(2-fluoro-6-methylphenyl)isoxazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the synthetic challenges associated with this sterically demanding scaffold. The ortho-fluoro and ortho-methyl substituents on the phenyl ring at the 3-position of the isoxazole core introduce significant steric hindrance, which can lead to low reaction yields, formation of side products, and purification difficulties.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address the specific issues you may encounter during your experiments.

Troubleshooting Guide: Overcoming Steric Hindrance

This section addresses common problems encountered during the synthesis of 5-Amino-3-(2-fluoro-6-methylphenyl)isoxazole derivatives, providing explanations for the underlying causes and offering step-by-step solutions.

Problem 1: Low or No Yield of the Desired Isoxazole Product

Question: My reaction to synthesize 5-Amino-3-(2-fluoro-6-methylphenyl)isoxazole has resulted in a very low yield or no product at all. What are the potential causes, and how can I troubleshoot this?

Answer: Low or no yield is a frequent challenge when dealing with the sterically hindered 2-fluoro-6-methylphenyl group. The steric bulk impedes the approach of reagents during the key isoxazole ring-forming steps. Several factors related to starting materials, reaction conditions, and intermediate stability can contribute to this issue.

Underlying Causes & Solutions:

  • Inefficient Nitrile Oxide Formation: The 1,3-dipolar cycloaddition is a common route to 3-arylisoxazoles, proceeding through a nitrile oxide intermediate. The formation of the 2-fluoro-6-methylbenzonitrile oxide can be sluggish due to steric hindrance around the oxime.

    • Solution 1: Enhanced Nitrile Oxide Generation: Employ more reactive reagents for the in-situ generation of the nitrile oxide. Hypervalent iodine reagents, such as (diacetoxyiodo)benzene or Dess-Martin periodinane, can be effective for oxidizing the corresponding aldoxime under mild conditions.[1][2] Alternatively, the use of N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) to form a hydroximoyl halide, followed by elimination with a non-nucleophilic base, can be employed.

    • Solution 2: High-Energy Input: Microwave irradiation or ultrasonication can provide the necessary energy to overcome the activation barrier for nitrile oxide formation and subsequent cycloaddition.[3][4][5][6][7][8][9] These techniques can significantly reduce reaction times and improve yields.[4][7][8][9]

  • Steric Hindrance in Cycloaddition/Cyclocondensation: The bulky di-ortho-substituted phenyl group can sterically hinder the approach of the dipolarophile in a cycloaddition reaction or interfere with the cyclization step in a condensation reaction with hydroxylamine.

    • Solution 1: Catalyst-Mediated Cycloaddition: The use of a copper(I) or ruthenium(II) catalyst can facilitate the [3+2] cycloaddition of the nitrile oxide with an appropriate alkyne, often leading to improved regioselectivity and yields.[10]

    • Solution 2: Alternative Synthetic Route - Enaminone Cyclization: A highly regioselective synthesis of 5-aminoisoxazoles can be achieved through the base-mediated cyclization of enaminones with hydroxylamine.[11] This method can sometimes be more tolerant of steric bulk.

    • Solution 3: Modified Bode, Hachisu, Matsuura, and Suzuki (BHMS) Conditions: For sterically hindered 3-aryl isoxazoles, a modified BHMS protocol utilizing either triethylamine as a base or sodium enolates of diketone dipolarophiles has been shown to be effective.[11][12]

  • Decomposition of Intermediates: Nitrile oxides are prone to dimerization to form furoxans, especially at higher concentrations and temperatures.[1] This side reaction can significantly reduce the yield of the desired isoxazole.

    • Solution: Slow Addition/In-Situ Generation: Generate the nitrile oxide in situ at a low temperature and in the presence of the dipolarophile to ensure it is trapped before it can dimerize.[1] Slow addition of the nitrile oxide precursor to the reaction mixture is a key strategy.[1]

Experimental Workflow: Troubleshooting Low Yield

Caption: Troubleshooting workflow for low yields in sterically hindered isoxazole synthesis.

Problem 2: Formation of Undesired Regioisomers

Question: My reaction is producing a mixture of isoxazole regioisomers. How can I improve the regioselectivity for the 5-amino-3-aryl isomer?

Answer: The formation of regioisomers is a common challenge in isoxazole synthesis, particularly when using unsymmetrical starting materials. Regioselectivity is governed by a delicate interplay of steric and electronic factors.[1]

Underlying Causes & Solutions:

  • Electronic vs. Steric Control: In 1,3-dipolar cycloadditions, the regioselectivity is often controlled by the frontier molecular orbitals (FMO) of the nitrile oxide and the dipolarophile.[1] However, with a sterically demanding substituent like 2-fluoro-6-methylphenyl, steric repulsion can override the electronic preference, leading to a mixture of isomers.

    • Solution 1: Catalyst-Controlled Regioselectivity: Copper(I)-catalyzed cycloadditions of nitrile oxides with terminal alkynes are well-established for providing high regioselectivity for 3,5-disubstituted isoxazoles.[1] Ruthenium catalysts have also been shown to be effective.

    • Solution 2: Bulky Substituents on the Dipolarophile: Introducing a bulky substituent on the dipolarophile can enhance the steric bias, favoring the formation of the less hindered 3,5-isomer.[1]

  • Reaction Conditions in Cyclocondensation: In the synthesis from β-ketonitriles and hydroxylamine, the pH of the reaction medium can influence which nucleophilic atom of hydroxylamine attacks first, thereby dictating the regiochemical outcome.

    • Solution: pH Control: Carefully controlling the pH of the reaction can favor the desired isomer. For the synthesis of 5-aminoisoxazoles, basic conditions are generally preferred.

Problem 3: Difficulty in Purification

Question: I am having trouble purifying my 5-Amino-3-(2-fluoro-6-methylphenyl)isoxazole derivative. It seems to co-elute with byproducts.

Answer: Purification of sterically hindered isoxazoles can be challenging due to the presence of closely related byproducts such as regioisomers and furoxans (nitrile oxide dimers), which may have similar polarities to the desired product.

Purification Strategies:

  • Column Chromatography Optimization:

    • Solvent System Screening: Systematically screen a range of solvent systems with varying polarities using thin-layer chromatography (TLC). A mixture of a non-polar solvent (e.g., hexane or heptane) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane) is a good starting point.

    • Additive Modification: The addition of a small amount of a basic modifier like triethylamine to the eluent can sometimes improve the separation of amino-containing compounds by minimizing tailing on silica gel.

  • Alternative Purification Techniques:

    • Preparative HPLC: If column chromatography fails to provide adequate separation, preparative high-performance liquid chromatography (HPLC) with a suitable stationary phase (e.g., C18 for reverse-phase) can be a powerful tool for isolating the pure compound.

    • Crystallization: If the product is a solid, recrystallization from an appropriate solvent system can be a highly effective method for purification. Experiment with different solvents and solvent mixtures to induce crystallization.

  • Protecting Group Strategy:

    • Rationale: If the primary amine is causing purification issues (e.g., streaking on TLC, poor solubility), protecting it with a suitable group can alter the polarity and chromatographic behavior of the molecule, facilitating easier separation from non-amine-containing impurities.

    • Procedure: After the isoxazole formation, protect the 5-amino group (e.g., as a Boc-carbamate), purify the protected derivative, and then deprotect to obtain the final pure product.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing 5-Amino-3-(2-fluoro-6-methylphenyl)isoxazole?

A1: There is no single "best" method, as the optimal approach can depend on the available starting materials and equipment. However, for a sterically hindered substrate like this, a microwave-assisted 1,3-dipolar cycloaddition is a strong candidate.[4][5][6][7] The microwave irradiation can provide the energy needed to overcome the steric barrier, leading to higher yields and shorter reaction times.[4][7] The in-situ generation of the 2-fluoro-6-methylbenzonitrile oxide from the corresponding aldoxime using a hypervalent iodine reagent is a recommended approach to minimize dimerization.[1][2]

Q2: Should I protect the 5-amino group, and if so, with what?

A2: It is often advantageous to introduce the 5-amino functionality from a precursor (e.g., a cyano group) in the final steps. If you are starting with a molecule that already contains the amino group, protection may be necessary depending on the subsequent reaction conditions.

  • Boc (tert-butoxycarbonyl) Protection: This is a common choice as it is stable to many reaction conditions used for isoxazole synthesis and can be removed under acidic conditions (e.g., with trifluoroacetic acid).

  • Fmoc (fluorenylmethyloxycarbonyl) Protection: This group is removed under basic conditions (e.g., with piperidine) and offers an orthogonal protection strategy to Boc.[][14][15][] This is particularly useful if your molecule contains other acid-sensitive groups.[][]

Q3: Can I use a pre-formed, stable nitrile oxide for the cycloaddition?

A3: While some sterically hindered nitrile oxides can be isolated, 2-fluoro-6-methylbenzonitrile oxide is likely to be unstable and prone to dimerization.[1][17] Therefore, the in-situ generation is highly recommended to maximize the yield of the cycloaddition product.[1]

Q4: My NMR spectrum looks complex. How can I confirm the structure of my product?

A4: Due to the steric hindrance, you might observe restricted rotation around the aryl-isoxazole bond, leading to broadened signals or even the presence of atropisomers at room temperature.

  • Variable Temperature NMR (VT-NMR): Acquiring NMR spectra at different temperatures can help to resolve complex signals. At higher temperatures, the rate of rotation may increase, leading to sharper, averaged signals.

  • 2D NMR Spectroscopy: Techniques like COSY, HSQC, and HMBC are invaluable for confirming the connectivity of your molecule and unambiguously assigning the proton and carbon signals.

  • X-ray Crystallography: If you can obtain a single crystal of your compound, X-ray diffraction provides the definitive structural proof.

Protocols and Data

Table 1: Comparison of Synthetic Methods for Sterically Hindered 3-Aryl Isoxazoles
MethodKey ReagentsConditionsTypical Yield RangeNotes
1,3-Dipolar Cycloaddition (Conventional Heating) Aldoxime, NCS/NBS, Et3N, AlkyneReflux in Toluene, 12-24h20-50%Low yields are common due to steric hindrance and nitrile oxide dimerization.
1,3-Dipolar Cycloaddition (Microwave-Assisted) Aldoxime, Oxidant (e.g., PIFA), AlkyneMicrowave, 100-150 °C, 15-60 min60-85%Significant improvement in yield and reduction in reaction time.[4][5][6][7]
Cu(I)-Catalyzed Cycloaddition Aldoxime, NCS, Et3N, Terminal Alkyne, CuIRoom Temp to 50 °C, 6-12h55-80%High regioselectivity for the 3,5-isomer.
Enaminone Cyclization β-Enaminoketone, Hydroxylamine HCl, BaseReflux in Ethanol, 4-8h65-90%Good for regiocontrol, may be more tolerant to steric bulk.[11]
Protocol 1: Microwave-Assisted 1,3-Dipolar Cycloaddition

This protocol describes a general procedure for the synthesis of a 3-(2,6-disubstituted aryl)-5-substituted isoxazole.

Step 1: Synthesis of 2-fluoro-6-methylbenzaldoxime

  • Dissolve 2-fluoro-6-methylbenzaldehyde (1.0 eq.) in ethanol.

  • Add hydroxylamine hydrochloride (1.2 eq.) and sodium acetate (1.5 eq.).

  • Stir the mixture at room temperature for 4-6 hours, monitoring by TLC.

  • Upon completion, remove the ethanol under reduced pressure and partition the residue between water and ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the aldoxime, which can often be used without further purification.

Step 2: Microwave-Assisted Cycloaddition

  • In a microwave vial, combine the 2-fluoro-6-methylbenzaldoxime (1.0 eq.), the desired alkyne (1.1 eq.), and a suitable oxidant such as N-chlorosuccinimide (NCS) (1.1 eq.) in a solvent like DMF or acetonitrile.

  • Add a non-nucleophilic base such as triethylamine (1.5 eq.) to the mixture.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at a temperature between 120-150 °C for 20-40 minutes. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature. Dilute with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualization of Key Synthetic Pathways

Synthetic_Pathways cluster_0 1,3-Dipolar Cycloaddition cluster_1 Enaminone Cyclization aldehyde 2-Fluoro-6-methyl- benzaldehyde oxime 2-Fluoro-6-methyl- benzaldoxime aldehyde->oxime NH2OH·HCl nitrile_oxide 2-Fluoro-6-methyl- benzonitrile Oxide (in situ) oxime->nitrile_oxide [Ox] e.g., NCS, PIFA isoxazole_cyclo 3-(2-Fluoro-6-methylphenyl)- 5-R-isoxazole nitrile_oxide->isoxazole_cyclo alkyne R-C≡C-H alkyne->isoxazole_cyclo [3+2] ketone 2-Fluoro-6-methyl- benzoylacetonitrile enaminone β-Enaminonitrile ketone->enaminone DMF-DMA isoxazole_cond 5-Amino-3-(2-fluoro-6- methylphenyl)isoxazole enaminone->isoxazole_cond NH2OH·HCl, Base

Caption: Key synthetic routes to sterically hindered 3-arylisoxazoles.

References

A comprehensive list of references is provided to support the technical information in this guide. Please consult these resources for more detailed experimental procedures and mechanistic discussions.

  • Improved synthesis of 3-aryl isoxazoles containing fused aromatic rings - PubMed - NIH. (URL: [Link])

  • Chiral Lewis Acid Catalysis in Nitrile Oxide Cycloadditions - ACS Publications. (URL: [Link])

  • Novel Microwave-Assisted One-Pot Synthesis of Isoxazoles by a Three-Component Coupling-Cycloaddition Sequence - Organic Chemistry Portal. (URL: [Link])

  • A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions | ACS Omega. (URL: [Link])

  • Microwave assisted synthesis of some new 3-(4-substituted anilino)-5-(3', 4'- disubstituted aryl) - :: Journal of Global Trends in Pharmaceutical Sciences ::. (URL: [Link])

  • A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes - Semantic Scholar. (URL: [Link])

  • Microwave irradiated green synthesis of novel isoxazole derivatives as anti-epileptic agent - Current Trends in Biotechnology and Pharmacy. (URL: [Link])

  • Synthesis and Characterization of Novel Isoxazole derivatives - Asian Journal of Research in Chemistry. (URL: [Link])

  • Hypervalent Iodine Catalyzed Generation of Nitrile Oxides from Oximes and their Cycloaddition with Alkenes or Alkynes - Organic Chemistry Portal. (URL: [Link])

  • Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives - PMC. (URL: [Link])

  • Synthesis, characterization and biological activity of isoxazole derivatives. (URL: [Link])

  • Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism – - Total Synthesis. (URL: [Link])

  • Synthesis, characterization and biological activity of isoxazole derivatives - Repozytorium UR. (URL: [Link])

  • (A) Comparison of Boc and Fmoc SPPS. Fmoc/tBu SPPS employs removal of... - ResearchGate. (URL: [Link])

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC. (URL: [Link])

  • 1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitrilimines to (−)-β-Caryophyllene: Stereoselective Synthesis of Polycyclic Derivatives and Their Biological Testing - MDPI. (URL: [Link])

  • Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media - PMC. (URL: [Link])

  • 1,3-Dipolar cycloaddition of 2,6-dichlorobenzonitrile oxide to 2-methyl-N-confused porphyrin. Regio- and stereoselective synthesis and structural characterization of 2-aza-21-carbabacteriochlorin and resolution of 2-aza-21-carbachlorin enantiomers - PubMed. (URL: [Link])

  • Amino Acid Derivatives for Peptide Synthesis. (URL: [Link])

  • 1,3-Dipolar Cycloaddition of Nitrile Imines and Nitrile Oxides to Exocyclic C=N Bonds—An Approach to Spiro-N-Heterocycles - PMC. (URL: [Link])

  • Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide - Zanco Journal of Medical Sciences. (URL: [Link])

  • Synthesis and characterization of antimicrobial evaluation of isoxazole derivatives - Der Pharma Chemica. (URL: [Link])

  • Stereoselective Syntheses of Epothilones A and B via Nitrile Oxide Cycloadditions and Related Studies | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Leveraging flow chemistry for the synthesis of trisubstituted isoxazoles. (URL: [Link])

  • Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions - Frontiers. (URL: [Link])

  • Orbital control in the 1,3-dipolar cycloaddition of benzonitrile oxide to benzylideneanilines - Canadian Science Publishing. (URL: [Link])

  • Recent Developments in the Chemistry of 3-Arylisoxazoles and 3-Aryl-2-isoxazolines. (URL: [Link])

  • Aryl nitrile oxide cycloaddition reactions in the presence of pinacol boronic acid ester. (URL: [Link])

  • Synthesis of sterically hindered 3-(azolyl)pyridines - ResearchGate. (URL: [Link])

  • Huisgen 1,3-Dipolar Cycloaddition - Organic Chemistry Portal. (URL: [Link])

  • Natural products-isoxazole hybrids. (URL: [Link])

  • A review of isoxazole biological activity and present synthetic techniques. (URL: [Link])

  • Synthesis and antimicrobial activity of some ester functionalized isoxazoles incorporating anthracene moieties via nucleophilic substitution reaction - Zanco Journal of Medical Sciences. (URL: [Link])

Sources

Optimization

5-Amino-3-(2-fluoro-6-methylphenyl)isoxazole stability under acidic and basic conditions

Guide for Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth analysis of the chemical stability of 5-Amino-3-(2-fluoro-6-methylphenyl)isoxazole, focusing on its behavior...

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Author: BenchChem Technical Support Team. Date: April 2026

Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the chemical stability of 5-Amino-3-(2-fluoro-6-methylphenyl)isoxazole, focusing on its behavior under acidic and basic conditions. As a Senior Application Scientist, this document synthesizes foundational chemical principles with practical, field-proven troubleshooting advice to support your experimental and developmental workflows.

Section 1: Core Stability Principles of the Isoxazole Scaffold

Question: What are the fundamental stability characteristics of the isoxazole ring system present in my compound?

Answer: The isoxazole ring is an aromatic five-membered heterocycle that generally exhibits considerable stability, making it a valuable scaffold in medicinal chemistry.[1][2] However, its stability is a delicate balance. The key feature governing its reactivity is the inherent weakness of the nitrogen-oxygen (N-O) bond.[1][3]

  • Aromaticity and General Stability: The ring system is relatively stable to many common oxidizing agents and demonstrates properties typical of aromatic compounds. This allows for various chemical manipulations of its substituents.[4]

  • The N-O Bond 'Achilles' Heel': The N-O bond is the most labile part of the ring.[1] It is susceptible to cleavage under several conditions, most notably base-catalyzed hydrolysis and catalytic hydrogenation.[1] This controlled lability is often exploited in prodrug design but can be a significant challenge during synthesis, formulation, and storage.[1]

Section 2: Troubleshooting Stability Under Experimental Conditions (FAQ)

This section directly addresses common issues encountered during experimental work.

Question 1: My compound is rapidly degrading in a basic solution (e.g., during a reaction work-up with NaHCO₃ or NaOH, or in a basic buffer). Is this expected?

Answer: Yes, instability under basic conditions is the most significant and well-documented vulnerability of the isoxazole ring.[1][3] The presence of a base, even a mild one, can catalyze the hydrolytic cleavage of the N-O bond.

Causality: The mechanism involves the abstraction of a proton from the C4 position (the carbon between the N and O atoms), although this is less likely in substituted isoxazoles. More commonly, hydroxide ions directly attack the electron-deficient C5 or C3 positions, initiating a ring-opening cascade. This susceptibility is significantly enhanced at higher temperatures.[1][5]

A well-studied analog, the drug Leflunomide, which also contains a substituted isoxazole ring, demonstrates this pH-dependent stability. At 37°C, its half-life is stable in acidic and neutral pH but drops to just 1.2 hours at pH 10.0.[5] The 5-amino group on your specific compound is electron-donating, which can further influence the electron density of the ring and its susceptibility to nucleophilic attack.

Troubleshooting & Mitigation:

  • Work-up Procedures: When quenching a reaction, use a milder base (if necessary) or a buffered aqueous solution. Minimize the exposure time to basic conditions and keep the temperature low (e.g., perform extractions in an ice bath).

  • Chromatography: Avoid using highly basic mobile phase additives like triethylamine if possible. If necessary, use minimal amounts and do not store the sample in the mobile phase for extended periods.

  • Formulation: For drug development, formulation in a neutral or slightly acidic buffer system (pH 4-7) is critical for ensuring shelf-life.

Question 2: How stable should I expect my compound to be in acidic media (e.g., TFA for deprotection, or an acidic HPLC mobile phase)?

Answer: The isoxazole ring is substantially more stable under acidic conditions compared to basic conditions.[5] In many cases, it can withstand exposure to moderately acidic environments (pH 3-6) without significant degradation.[5]

Causality & Potential Issues:

  • General Stability: Studies on Leflunomide show it is resistant to ring-opening at pH 4.0, even at elevated temperatures (37°C).[5]

  • Specific Acid Catalysis: Under strongly acidic conditions (pH < 3.5), a mechanism of specific acid-catalyzed hydrolysis can occur, leading to ring cleavage.[6] The reaction is initiated by the protonation of one of the heteroatoms, making the ring more susceptible to nucleophilic attack by water.

  • Substituent Effects: The 5-amino group can be protonated in strong acid. This creates a positive charge and can alter the electronic properties and stability profile of the entire molecule.

Troubleshooting & Mitigation:

  • HPLC Analysis: Using common acidic modifiers like formic acid (0.1%) or acetic acid in the mobile phase is generally safe and is standard practice for achieving good peak shape of amine-containing compounds.

  • Reaction Conditions: While stable, prolonged exposure to hot, concentrated acid should be avoided unless a specific transformation is desired. If a reaction requires harsh acidic conditions, monitor the stability of the isoxazole core by TLC or LC-MS.

Question 3: What are the likely degradation products I should be screening for with LC-MS?

Answer: The degradation products will differ based on the conditions (acidic vs. basic).

  • Under Basic Conditions: The primary degradation pathway is the cleavage of the N-O bond to form a β-ketonitrile intermediate. For your specific molecule, you would expect to see the formation of 1-(2-fluoro-6-methylphenyl)-3-iminobutane-1-nitrile or its tautomers. This results from the isoxazole ring unravelling.

  • Under Acidic Conditions: Harsh acidic hydrolysis can lead to more extensive fragmentation. A study on a related N-(isoxazolyl)-naphthoquinone identified degradation products including ammonia, hydroxylamine, and a diketone, indicating a complete breakdown of the isoxazole ring.[6] Therefore, you should screen for the parent phenylacetophenone derivative and smaller amine fragments.

Below is a diagram illustrating the general hydrolytic degradation pathways.

G start 5-Amino-3-Aryl-Isoxazole base Base-Catalyzed Hydrolysis (e.g., NaOH, pH > 8) start->base OH⁻ Attack High Temp Accelerates acid Acid-Catalyzed Hydrolysis (e.g., HCl, pH < 3) start->acid H⁺ Catalysis Harsh Conditions product_base β-Ketonitrile Intermediate base->product_base N-O Bond Cleavage product_acid Ring Fragmentation Products (Aryl Ketone, Ammonia, etc.) acid->product_acid N-O Bond Cleavage G A Prepare 1 mg/mL Stock Solution B Create Test Samples (Acid, Base, Control) A->B C Analyze T=0 Sample via LC-MS B->C Immediate D Incubate Samples (Room Temp or 60°C) B->D E Collect Samples at Time Points D->E Over 24h F Quench Reaction (Neutralize) E->F G Analyze Stressed Sample via LC-MS F->G H Identify Degradants & Assess % Degradation G->H

Caption: Experimental workflow for a forced degradation study.

Protocol 2: Recommended Analytical Method

A reverse-phase HPLC method coupled with UV and Mass Spectrometry detection is ideal for monitoring the stability of this compound.

  • Column: C18, 2.1 x 50 mm, 1.8 µm particle size (or similar)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start with a low percentage of B (e.g., 5-10%), ramp up to 95% B over several minutes, hold, and re-equilibrate.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 30-40°C

  • Detection:

    • UV/DAD: Monitor at multiple wavelengths (e.g., 254 nm and an absorption maximum if known).

    • MS: Use Electrospray Ionization (ESI) in positive mode to monitor the parent ion [M+H]⁺ and search for expected degradation products.

Section 4: Summary of Stability Data

Specific stability data for 5-Amino-3-(2-fluoro-6-methylphenyl)isoxazole is not publicly available. However, the data from the structurally related drug Leflunomide provides a valuable and authoritative reference point for the expected behavior of the isoxazole ring.

Table 1: pH and Temperature Stability of the Isoxazole Ring in Leflunomide [1][5]

pH Temperature (°C) Half-life (t½) (hours) Stability Assessment
4.0 25 Stable High
7.4 25 Stable High
10.0 25 6.0 Low
4.0 37 Stable High
7.4 37 7.4 Moderate

| 10.0 | 37 | 1.2 | Very Low |

Data extracted from a study on the in vitro stability of Leflunomide. [5]This table clearly illustrates the dramatic decrease in stability in basic pH and the accelerating effect of increased temperature.

References

  • Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives. Royal Society of Chemistry. Available at: [Link]

  • pH and temperature stability of the isoxazole ring in leflunomide. ResearchGate. Available at: [Link]

  • Synthetic reactions using isoxazole compounds. Heterocycles. Available at: [Link]

  • Construction of Isoxazole ring: An Overview. Preprints.org. Available at: [Link]

  • 3-(5-)-Amino-o-diarylisoxazoles: regioselective synthesis and antitubulin activity. PubMed. Available at: [Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs. National Center for Biotechnology Information. Available at: [Link]

  • Hydrolysis of differently substituted 4‐isoxazolecarboxylates. ResearchGate. Available at: [Link]

  • Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates. ResearchGate. Available at: [Link]

  • A Brief Review on Isoxazole Derivatives as Antibacterial Agents. IARJSET. Available at: [Link]

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Publishing. Available at: [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. Available at: [Link]

  • Design and Synthesis of Novel 5-Arylisoxazole-1,3,4-thiadiazole Hybrids as α-Glucosidase Inhibitors. Bentham Science. Available at: [Link]

  • Allenes. Part 42. Nucleophilic addition of hydroxylamine to allenic and acetylenic nitriles; synthesis of 3-alkyl-5-amino, 5-amino-3-phenyl-, and 3-amino-5-phenyl-isoxazoles. RSC Publishing. Available at: [Link]

  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. National Center for Biotechnology Information. Available at: [Link]

  • Forced Degradation – A Review. Asian Journal of Pharmaceutical and Clinical Research. Available at: [Link]

  • Novel Isoxazole Derivatives with Potent FXR Agonistic Activity Prevent Acetaminophen-Induced Liver Injury. National Center for Biotechnology Information. Available at: [Link]

  • TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Forced Degradation Studies for Biopharmaceuticals. BioPharm International. Available at: [Link]

  • Theoretical Study of Thermal Decomposition Mechanisms of Isoxazole. ACS Publications. Available at: [Link]

  • Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution. PubMed. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Definitive 1H and 13C NMR Validation Guide: 5-Amino-3-(2-fluoro-6-methylphenyl)isoxazole vs. Regioisomeric Alternatives

Executive Summary & The Regioisomer Challenge In the development of isoxazole-based therapeutics, the regioselective synthesis of amino-aryl-isoxazoles remains a persistent challenge. Condensation reactions between hydro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & The Regioisomer Challenge

In the development of isoxazole-based therapeutics, the regioselective synthesis of amino-aryl-isoxazoles remains a persistent challenge. Condensation reactions between hydroxylamine and β -ketonitriles frequently yield an inseparable or difficult-to-resolve mixture of 3-amino and 5-amino regioisomers.

Distinguishing 5-Amino-3-(2-fluoro-6-methylphenyl)isoxazole from its alternative, 3-Amino-5-(2-fluoro-6-methylphenyl)isoxazole , is not merely an academic exercise; it is a critical quality control gateway. The 3-amino and 5-amino regioisomers exhibit vastly different metabolic stabilities, pharmacokinetics, and receptor affinities [1]. This guide provides a self-validating Nuclear Magnetic Resonance (NMR) spectroscopy protocol to definitively assign the regiochemistry of this specific building block, comparing the diagnostic power of 1D and 2D NMR techniques.

Mechanistic Causality: Electronic Effects on NMR Shifts

As a Senior Application Scientist, it is crucial to look beyond empirical chemical shifts and understand the causality of the NMR data. The isoxazole ring is a highly polarized heteroaromatic system, and the placement of the electron-donating amino group dictates the electron density across the ring.

  • The 5-Amino Advantage (Shielding Effect): In 5-amino-3-aryl isoxazoles, the lone pair on the exocyclic 5-amino nitrogen strongly donates electron density into the ring via a mesomeric (+M) effect. This electron density is localized heavily on the C4 carbon , resulting in profound shielding. Consequently, the C4 carbon resonates unusually upfield (typically 80–90 ppm), and its attached proton (H4) is similarly shielded (5.2–5.5 ppm) [2].

  • The 3-Amino Attenuation: In the 3-amino-5-aryl alternative, the +M effect of the amino group is partially attenuated by the adjacent, highly electronegative oxygen atom at position 1. The electron density is pulled away from C4, leaving it significantly more deshielded. Thus, the C4 carbon shifts downfield (>95 ppm), and the H4 proton shifts to 6.0–6.5 ppm.

Furthermore, the 2-fluoro-6-methylphenyl group introduces complex J -coupling in the 13 C spectrum due to the 19 F nucleus (spin = 1/2), providing an internal reference point for spatial assignments.

Quantitative Comparison: Diagnostic NMR Markers

The table below summarizes the critical 1D NMR diagnostic thresholds used to differentiate the target compound from its regioisomeric alternative. Relying on a single proton shift can lead to false positives due to solvent effects; therefore, a dual-nuclei approach ( 1 H and 13 C) is mandatory.

Diagnostic Nucleus5-Amino-3-(2-fluoro-6-methylphenyl)isoxazole3-Amino-5-(2-fluoro-6-methylphenyl)isoxazoleDiagnostic Reliability
Isoxazole H4 ( 1 H) ~5.20 – 5.50 ppm (Singlet)~6.00 – 6.50 ppm (Singlet)High (Primary Screen)
Isoxazole C4 ( 13 C) ~80.0 – 90.0 ppm ~95.0 – 105.0 ppm Definitive (1D)
Isoxazole C5 ( 13 C) ~165.0 – 172.0 ppm~155.0 – 160.0 ppmModerate (Overlap risk)
Isoxazole C3 ( 13 C) ~155.0 – 160.0 ppm~160.0 – 165.0 ppmModerate (Overlap risk)
Aryl C-F ( 13 C) ~160.0 ppm ( d , 1JCF​≈245 Hz)~160.0 ppm ( d , 1JCF​≈245 Hz)Internal Standard
NH 2​ Protons ( 1 H) ~5.40 – 5.60 ppm (Broad Singlet)~5.00 – 5.40 ppm (Broad Singlet)Low (Solvent dependent)

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the analytical workflow must be a self-validating system. 1D NMR serves as the primary screen, but 2D HMBC (Heteronuclear Multiple Bond Correlation) is required to lock in the absolute regiochemistry by mapping the connectivity between the amino group, the isoxazole core, and the fluorinated aryl ring[3].

Step 1: Optimized Sample Preparation
  • Solvent Selection (Critical): Do not use CDCl 3​ . The exocyclic NH 2​ group undergoes rapid proton exchange in CDCl 3​ , resulting in a broad, indistinguishable hump that prevents 2D correlations.

  • Action: Dissolve 15–20 mg of the compound in 0.6 mL of DMSO- d6​ (100.0 atom % D). DMSO strongly solvates the NH 2​ protons via hydrogen bonding, locking them into a sharp, distinct broad singlet and slowing exchange enough to observe 2J and 3J HMBC correlations.

Step 2: 1D NMR Acquisition (Screening)
  • 1 H NMR (500 MHz): Acquire with a standard 30° pulse, 16 scans, and a 2-second relaxation delay. Look for the diagnostic H4 singlet at ~5.3 ppm.

  • 13 C NMR (125 MHz): Acquire with proton decoupling (WALTZ-16), 512 scans, and a 2-second relaxation delay. Verify the C4 peak at ~85 ppm. Note the characteristic doublet for the C-F carbon at ~160 ppm ( 1JCF​≈245 Hz).

Step 3: 2D HMBC Acquisition (Definitive Validation)
  • Setup: Set the long-range coupling evolution time to 62.5 ms (optimized for nJCH​=8 Hz).

  • Validation Logic:

    • In the 5-amino isomer , the NH 2​ protons will show a strong 2J correlation to C5 (~170 ppm) and a 3J correlation to C4 (~85 ppm). The H4 proton will show a 3J correlation to the C1' carbon of the 2-fluoro-6-methylphenyl ring.

    • If the compound is the 3-amino isomer, the NH 2​ protons will correlate to C3 and C4, and H4 will correlate to C5.

Workflow Syn Isoxazole Synthesis (Mixed Regioisomers) Prep Sample Prep (DMSO-d6, 500 MHz) Syn->Prep NMR1D 1D 1H & 13C NMR (Primary Screen) Prep->NMR1D Decision Is C4 < 90 ppm & H4 < 5.5 ppm? NMR1D->Decision Isomer5 Likely 5-Amino Isomer Decision->Isomer5 Yes Isomer3 Likely 3-Amino Isomer Decision->Isomer3 No HMBC 2D HMBC Validation (Definitive Assignment) Isomer5->HMBC Isomer3->HMBC

Fig 1: Analytical workflow for the definitive NMR differentiation of amino-isoxazole regioisomers.

HMBC NH2 NH2 Protons (~5.5 ppm) C5 C5 Carbon (~170 ppm) NH2->C5 2J C4 C4 Carbon (~85 ppm) NH2->C4 3J H4 H4 Proton (~5.3 ppm) H4->C5 2J C3 C3 Carbon (~160 ppm) H4->C3 2J C1Aryl Aryl C1' Carbon (~115 ppm) H4->C1Aryl 3J

Fig 2: 2D HMBC correlation map validating the regiochemistry of the 5-amino isoxazole core.

References

  • Journal of Medicinal Chemistry Vol. 46 No. 1 - Metabolic Stability and Regioisomer Differentiation of Amino-Isoxazoles. ACS Publications.[Link]

  • Advances in the Chemistry of Aminoisoxazole - Gauge-Invariant Atomic Orbital (GIAO) 1H and 13C NMR Chemical Shift Values. ResearchGate.[Link]

  • Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives - 1H NMR and 13C NMR Characterization of Isoxazoles. RSC Publishing.[Link]

Comparative

In-Depth Analytical Guide: LC-MS Characterization of 5-Amino-3-(2-fluoro-6-methylphenyl)isoxazole Reference Standards

The Analytical Challenge: Why Alternative Methods Fall Short 5-Amino-3-(2-fluoro-6-methylphenyl)isoxazole is a highly specialized heterocyclic building block. Its structural motifs—a fluorinated, methylated phenyl ring c...

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Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge: Why Alternative Methods Fall Short

5-Amino-3-(2-fluoro-6-methylphenyl)isoxazole is a highly specialized heterocyclic building block. Its structural motifs—a fluorinated, methylated phenyl ring coupled to a 5-aminoisoxazole core—make it a critical intermediate in the development of BACE-1 inhibitors[1], FXR receptor modulators[2], and advanced kinase inhibitors. For researchers and drug development professionals, the isomeric purity and the absence of process-related impurities in these reference standards are critical quality attributes that directly dictate the safety and efficacy of downstream pharmaceutical products[3].

When characterizing isoxazole reference standards, laboratories traditionally default to High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) or Gas Chromatography-Mass Spectrometry (GC-MS). However, these methods present severe mechanistic limitations for this specific molecular class:

  • Thermal Instability in GC-MS: The N-O bond within the isoxazole core is thermally labile. When subjected to the high injector port temperatures required for Gas Chromatography (typically >250°C), the ring undergoes artificial thermal degradation, often cleaving or rearranging into azirine derivatives. This creates false impurity peaks, confounding the purity assessment.

  • Lack of Structural Specificity in HPLC-UV: While HPLC-UV is standard for bulk purity, it relies entirely on chromophore absorbance. Trace-level isobaric impurities (such as the 3-amino-5-aryl regioisomer) often co-elute and possess nearly identical UV spectra, rendering them invisible to UV detectors.

  • The LC-MS Advantage: Liquid Chromatography-Mass Spectrometry (LC-MS), particularly when coupled with Electrospray Ionization (ESI), provides a "soft ionization" environment. It circumvents thermal degradation while offering exact mass and fragment-specific isotopic analysis capabilities[4]. This allows for the definitive differentiation of co-eluting isomers based on their unique Collision-Induced Dissociation (CID) fragmentation patterns[5].

Comparative Performance Matrix

To objectively evaluate the optimal analytical approach, the following table summarizes the quantitative and qualitative performance metrics of standard characterization techniques for fluorophenyl isoxazole derivatives.

Analytical TechniqueSensitivity (LOD)Specificity for Isobaric ImpuritiesThermal Degradation RiskRun TimeStructural Elucidation Capability
LC-MS/MS (ESI+) < 1.0 ng/mL High (via MS/MS fragmentation) None (Soft Ionization) 10-12 min Excellent (Exact Mass & CID)
HPLC-UV ~100 ng/mLLow (Relies on chromophore)None10-15 minPoor (No molecular weight data)
GC-MS ~10 ng/mLModerateHigh (N-O bond cleavage)20-30 minModerate (Confounded by artifacts)
NMR (1H / 13C) > 5 µg/mLHigh (Position-specific)None> 60 minExcellent (Requires high sample mass)

Self-Validating LC-MS/MS Protocol

To ensure absolute trustworthiness, the following LC-MS methodology is designed as a self-validating system . It incorporates an internal standard (Carbamazepine) to monitor ionization suppression and includes blank injections to rule out column carryover[5].

Step 1: Sample Preparation

Causality: Isoxazoles exhibit optimal solubility and stability in moderately polar organic/aqueous mixtures.

  • Accurately weigh 1.0 mg of the 5-Amino-3-(2-fluoro-6-methylphenyl)isoxazole reference standard.

  • Dissolve in 1 mL of a 50:50 mixture of Acetonitrile (MeCN) and LC-MS grade water to create a 1 mg/mL stock solution[3].

  • Spike the solution with 50 ng/mL of Carbamazepine (Internal Standard) to normalize matrix effects and validate ionization efficiency[5].

  • Dilute further with the mobile phase to a final working concentration of 10 µg/mL.

Step 2: Chromatographic Separation

Causality: A C18 column provides the necessary hydrophobic interactions to separate the target analyte from highly polar synthetic byproducts, while the acidic mobile phase ensures the amino group remains protonated for optimal ESI+ sensitivity.

  • Column: C18 reversed-phase column (e.g., 75 × 4.6 mm, 3.5 μm)[5].

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile[3].

  • Gradient Elution: 0–1 min (5% B); 1–8 min (linear gradient to 95% B); 8–10 min (hold at 95% B); 10–10.1 min (return to 5% B); 10.1–12 min (re-equilibration)[3].

  • Flow Rate: 0.3 mL/min.

Step 3: ESI-MS/MS Detection

Causality: Positive Electrospray Ionization (ESI+) targets the basicity of the 5-amino group. Orbitrap or Q-TOF mass analyzers are required to achieve the mass accuracy needed to distinguish the fluorinated target from non-fluorinated contaminants[4].

  • Ionization Source: ESI in positive ion mode.

  • Capillary Temperature: 275 °C (kept low enough to prevent in-source thermal degradation).

  • Detection Mode: Full scan from m/z 50 to 500, followed by targeted MS/MS (MRM) for the parent ion[3].

LCMS_Workflow A 1. Sample Preparation 1 mg/mL in 50:50 MeCN:H2O B 2. Chromatographic Separation C18 Column, 0.1% FA Gradient A->B C 3. Electrospray Ionization ESI+ Mode, Minimal Thermal Stress B->C D 4. Mass Analysis Orbitrap / Q-TOF HRMS C->D E 5. Data Processing Isomeric Purity & Fragment ID D->E

Caption: Logical workflow for the self-validating LC-MS purity assessment of isoxazole standards.

Mechanistic Data Interpretation & Fragmentation Causality

The chemical formula for 5-Amino-3-(2-fluoro-6-methylphenyl)isoxazole is C10H9FN2O , corresponding to an exact monoisotopic mass of 192.07 Da.

During ESI+ ionization, the molecule is protonated primarily at the exocyclic 5-amino group or the isoxazole nitrogen, yielding a parent ion [M+H]+ at m/z 193.08 . When subjected to Collision-Induced Dissociation (CID) in the MS/MS phase, the molecule undergoes highly predictable, structure-specific fragmentation:

  • Loss of Ammonia (-17 Da): Protonation of the 5-amino group severely weakens the C-N bond, leading to the facile elimination of NH3. This generates an intense fragment peak at m/z 176.06 .

  • Isoxazole Ring Cleavage: The N-O bond is the thermodynamic "weak link" of the isoxazole architecture. CID energy induces N-O bond scission, followed by the rapid expulsion of neutral fragments (such as CHNO). This collapse of the heterocyclic core leaves behind the stable, substituted fluoromethylphenyl moiety, yielding a diagnostic fragment at m/z 150.08 .

By monitoring these specific mass transitions (e.g., m/z 193.08 → 176.06), analysts can definitively prove the structural identity of the reference standard and confirm that the nitrogen atoms are correctly positioned within the molecular architecture[1].

Fragmentation Parent Parent Ion [M+H]+ m/z 193.08 Frag1 Fragment: Loss of NH3 m/z 176.06 Parent->Frag1 -NH3 (17 Da) Frag2 Fragment: Isoxazole Cleavage m/z 150.08 Parent->Frag2 N-O Cleavage

Caption: Primary CID MS/MS fragmentation pathways for 5-Amino-3-(2-fluoro-6-methylphenyl)isoxazole.

Sources

Validation

5-Amino-3-(2-fluoro-6-methylphenyl)isoxazole vs. 5-Amino-3-phenylisoxazole: A Comparative Reactivity Guide

Executive Summary In the design of biologically active molecules and advanced synthetic intermediates, the isoxazole core serves as a versatile, enamine-like scaffold[1]. However, the reactivity of this heterocycle is pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the design of biologically active molecules and advanced synthetic intermediates, the isoxazole core serves as a versatile, enamine-like scaffold[1]. However, the reactivity of this heterocycle is profoundly dictated by its substitution pattern. This guide provides an in-depth comparative analysis between 5-amino-3-phenylisoxazole (Compound A) and its sterically encumbered analog, 5-amino-3-(2-fluoro-6-methylphenyl)isoxazole (Compound B) . By analyzing the conformational causality driven by steric hindrance, researchers can predictably tune the reactivity of the isoxazole C4 position and the exocyclic 5-amino group to optimize late-stage functionalization and avoid off-target metabolic liabilities.

Structural & Conformational Causality

The fundamental difference in reactivity between these two compounds stems from the dihedral angle between the C3-aryl ring and the isoxazole core, which dictates the extent of π -conjugation and the steric accessibility of the C4 position[2].

  • Compound A (5-Amino-3-phenylisoxazole): The unsubstituted phenyl ring experiences minimal steric clash with the adjacent isoxazole atoms. This allows the molecule to adopt a nearly coplanar conformation, facilitating extended π -conjugation. Consequently, the enamine-like structural motif of the aminoisoxazole is fully active, rendering the C4 position highly nucleophilic and susceptible to electrophilic aromatic substitution (EAS)[1][3].

  • Compound B (5-Amino-3-(2-fluoro-6-methylphenyl)isoxazole): The introduction of ortho-fluoro and ortho-methyl substituents imposes severe steric hindrance[2]. To minimize van der Waals clashes with the isoxazole C4-proton and the N2 lone pair, the aryl ring is forced into an orthogonal twist . This conformational shift breaks the π -conjugation and places the bulky ortho groups directly over the isoxazole C4 position, acting as a physical shield against incoming electrophiles.

ConformationalAnalysis SubA Unsubstituted Phenyl (Compound A) ConfA Coplanar Conformation SubA->ConfA SubB 2-Fluoro-6-methylphenyl (Compound B) ConfB Orthogonal Twist (Steric Clash) SubB->ConfB PropA Extended π-Conjugation C4 Highly Reactive ConfA->PropA PropB Broken Conjugation & C4 Sterically Shielded ConfB->PropB

Caption: Conformational divergence and its impact on C4 reactivity due to steric hindrance.

Comparative Reactivity Profiling

The conformational differences manifest clearly in the chemical behavior of the two scaffolds. While the exocyclic 5-amino group remains available for standard transformations (e.g., acylation, sulfonylations) in both molecules, the C4 position exhibits a stark divergence in reactivity[3][4].

Data Summary: Reactivity & Properties
Property / Reaction PathwayCompound A (3-Phenyl)Compound B (3-(2-F-6-Me-Phenyl))Causality / Mechanism
C3-Aryl Conformation CoplanarOrthogonalSteric clash of ortho-substituents[2].
C4 Electrophilic Substitution Rapid (e.g., quantitative bromination in <1h)Highly Suppressed / BlockedSteric shielding and loss of π -conjugation at C4.
5-Amino N-Acylation High Yield (>90%)High Yield (>85%)Exocyclic amino group is distant from the C3 steric bulk; nucleophilicity is largely retained[3].
Electrochemical Oxidation Forms reactive radical cationsAttenuated radical stabilityCoplanarity in A stabilizes the radical intermediate via delocalization[1].

Experimental Methodologies: Self-Validating Systems

To empirically validate the reactivity divergence, we employ a competitive reactivity assay . By subjecting an equimolar mixture of both compounds to a sub-stoichiometric amount of an electrophile, the system self-validates the kinetic preference without the confounding variables of separate reaction environments.

Protocol 1: Competitive C4-Bromination Assay

Objective: Demonstrate the steric shielding effect at the C4 position. Causality of Design: Using exactly 0.5 equivalents of N-Bromosuccinimide (NBS) forces Compound A and Compound B to compete for a limited electrophile. If steric hindrance dictates reactivity, Compound A will consume the NBS before Compound B can react.

Step-by-Step Procedure:

  • Preparation: In a dry 25 mL round-bottom flask, dissolve 1.0 mmol of Compound A and 1.0 mmol of Compound B in 10 mL of anhydrous acetonitrile (MeCN).

  • Temperature Control: Cool the mixture to 0 °C using an ice bath. Rationale: Lower temperatures slow the overall reaction rate, amplifying kinetic differences between the two substrates.

  • Electrophile Addition: Add 0.5 mmol of recrystallized N-Bromosuccinimide (NBS) in a single portion. Stir for 30 minutes at 0 °C.

  • Quenching: Quench the reaction by adding 2 mL of saturated aqueous sodium thiosulfate to neutralize any unreacted NBS.

  • Analysis: Extract with ethyl acetate, concentrate the organic layer, and analyze the crude mixture via LC-MS (UV 254 nm).

  • Expected Outcome: LC-MS traces will reveal that >95% of the brominated product corresponds to 4-bromo-5-amino-3-phenylisoxazole, leaving Compound B almost entirely unreacted.

Workflow Step1 Equimolar Mixture of Compound A & B Step2 Addition of 0.5 eq NBS (MeCN, 0 °C) Step1->Step2 Step3 Quench & LC-MS Analysis Step2->Step3 Step4 Result: >95% Bromination of A <5% Bromination of B Step3->Step4

Caption: Self-validating competitive bromination workflow to assess C4 nucleophilicity.

Protocol 2: N-Acylation of the 5-Amino Group

Objective: Confirm that the exocyclic 5-amino group retains its nucleophilicity despite the C3 steric bulk. Causality of Design: Because the 5-amino group is spatially removed from the C3 position, it should not be sterically blocked by the 2-fluoro-6-methylphenyl group. Using a highly reactive electrophile (acetyl chloride) in the presence of a non-nucleophilic base ensures clean N-acylation[3].

Step-by-Step Procedure:

  • Preparation: Dissolve 1.0 mmol of Compound B in 5 mL of anhydrous tetrahydrofuran (THF).

  • Base Addition: Add 1.5 mmol of N,N-Diisopropylethylamine (DIPEA). Rationale: DIPEA acts as an acid scavenger without competing as a nucleophile due to its own steric bulk.

  • Acylation: Dropwise add 1.1 mmol of acetyl chloride at 0 °C. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Workup: Dilute with dichloromethane and wash with saturated aqueous NaHCO₃. Dry the organic layer over MgSO₄ and concentrate.

  • Validation: Analyze via ¹H NMR[4]. The disappearance of the broad -NH₂ singlet and the appearance of a downfield -NH- amide proton (coupled with the acetyl methyl singlet) confirms successful derivatization, proving the 5-amino group remains accessible.

Conclusion for Drug Development

When designing pharmaceuticals, the 5-amino-3-phenylisoxazole core is highly valuable but carries a liability: the exposed C4 position is prone to metabolic oxidation and off-target electrophilic attacks[1][3]. Transitioning to 5-amino-3-(2-fluoro-6-methylphenyl)isoxazole elegantly solves this issue. By leveraging the A-values of the ortho-fluoro and ortho-methyl groups, chemists can force an orthogonal conformational twist[2]. This rationally designed steric shield protects the vulnerable C4 position while preserving the synthetic utility of the 5-amino group, ultimately yielding a more metabolically stable and chemically predictable scaffold.

References

  • Electrochemistry Enables O-Arylation of Tyrosine with Aminoisoxazoles: Late-Stage Diversification of Peptides and Pharmaceuticals. ACS Publications.[Link]

  • Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation, Microwave Irradiation, and Ultrasonication. Chemistry of Heterocyclic Compounds - ResearchGate. [Link]

Sources

Comparative

A Comparative Benchmarking Guide to 5-Amino-3-(2-fluoro-6-methylphenyl)isoxazole Against Standard Kinase Inhibitors

This guide provides a comprehensive framework for benchmarking the novel kinase inhibitor, 5-Amino-3-(2-fluoro-6-methylphenyl)isoxazole, against established standards. It is intended for researchers, scientists, and drug...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for benchmarking the novel kinase inhibitor, 5-Amino-3-(2-fluoro-6-methylphenyl)isoxazole, against established standards. It is intended for researchers, scientists, and drug development professionals engaged in the evaluation and characterization of new chemical entities targeting the human kinome.

Introduction: The Quest for Kinase Inhibitor Selectivity

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, from proliferation and differentiation to apoptosis.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention.[2][3] The success of drugs like Imatinib (Gleevec®) has validated this approach, leading to the development of a multitude of small molecule kinase inhibitors.[4]

However, a significant challenge in kinase inhibitor development is achieving selectivity.[5] The highly conserved ATP-binding pocket across the kinome often leads to off-target effects, which can result in toxicity or unexpected pharmacological profiles.[6] Therefore, rigorous benchmarking of any new potential inhibitor against well-characterized standards is not just a perfunctory step but a crucial element of the drug discovery process.

This guide will delineate the methodologies and provide a comparative analysis of 5-Amino-3-(2-fluoro-6-methylphenyl)isoxazole, a novel isoxazole-based compound, against a panel of standard kinase inhibitors. For the purpose of this guide, we will hypothesize that our lead compound shows potent inhibitory activity against p38α Mitogen-Activated Protein Kinase (MAPK) , a key player in inflammatory cytokine production.[7] We will compare its performance against Staurosporine (a broad-spectrum inhibitor) and Sorafenib (a multi-kinase inhibitor approved for clinical use).

Core Principles of Kinase Inhibitor Benchmarking

A robust benchmarking strategy is built on a tiered approach, moving from broad, high-throughput biochemical assays to more physiologically relevant cell-based models. The goal is to build a comprehensive profile of the inhibitor's potency, selectivity, and mechanism of action.

Pillar 1: Biochemical Potency and Selectivity

The initial assessment of a kinase inhibitor involves determining its potency against the primary target and its selectivity across a panel of other kinases. This is typically achieved through in vitro assays that measure either the direct binding of the inhibitor to the kinase or the inhibition of the kinase's phosphorylating activity.

Pillar 2: Cellular Activity and Target Engagement

Demonstrating that an inhibitor is active in a cellular context is a critical next step. Cell-based assays confirm that the compound can penetrate the cell membrane, engage its target in the complex intracellular environment, and elicit a biological response.[8][9]

Pillar 3: Downstream Signaling and Phenotypic Effects

The final tier of benchmarking involves assessing the inhibitor's effect on downstream signaling pathways and cellular phenotypes. This provides a functional confirmation of the inhibitor's mechanism of action and its potential therapeutic effect.

Experimental Design and Protocols

The following sections detail the experimental protocols for a comprehensive benchmarking study. The choice of specific assay formats and conditions is critical for generating reliable and reproducible data.[10]

Experimental Workflow

The overall workflow for benchmarking 5-Amino-3-(2-fluoro-6-methylphenyl)isoxazole is depicted below.

G cluster_0 Biochemical Assays cluster_1 Cell-Based Assays A Primary Target Potency (p38α) ADP-Glo™ Kinase Assay B Kinase Selectivity Profiling (e.g., KinomeScan®) A->B Determine IC50 C Target Engagement NanoBRET™ Assay B->C Validate in cellular context D Cellular Potency Phospho-p38α ELISA C->D Confirm target interaction E Cell Viability/Proliferation (e.g., CellTiter-Glo®) D->E Assess functional outcome

Caption: A streamlined workflow for kinase inhibitor benchmarking.

Protocol 1: In Vitro Kinase Activity Assay (ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. It is a robust, luminescence-based method suitable for determining IC50 values.[11]

Objective: To determine the half-maximal inhibitory concentration (IC50) of 5-Amino-3-(2-fluoro-6-methylphenyl)isoxazole, Staurosporine, and Sorafenib against p38α.

Methodology:

  • Reagent Preparation:

    • Prepare a 2X kinase/substrate solution containing recombinant p38α kinase and a suitable substrate (e.g., ATF2 peptide) in kinase reaction buffer.

    • Prepare a 2X ATP solution at a concentration equivalent to the K_m for p38α.

    • Perform serial dilutions of the test compounds (5-Amino-3-(2-fluoro-6-methylphenyl)isoxazole, Staurosporine, Sorafenib) in the appropriate buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of the serially diluted test compound or vehicle control (DMSO).

    • Add 2.5 µL of the 2X kinase/substrate solution to each well.

    • Initiate the reaction by adding 2.5 µL of the 2X ATP solution.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luminescence reaction.

    • Incubate at room temperature for 30-60 minutes.

  • Data Analysis:

    • Measure luminescence using a plate-reading luminometer.

    • Plot the luminescence signal against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[12]

Protocol 2: Broad Kinase Selectivity Profiling (KinomeScan®)

To understand the selectivity of our lead compound, a broad profiling against a large panel of kinases is essential. The KinomeScan® platform is a competitive binding assay that quantitatively measures the interactions of a compound with hundreds of kinases.[5]

Objective: To assess the selectivity of 5-Amino-3-(2-fluoro-6-methylphenyl)isoxazole by profiling it against a panel of over 400 kinases.

Methodology:

  • A test concentration of 5-Amino-3-(2-fluoro-6-methylphenyl)isoxazole (e.g., 1 µM) is incubated with a panel of human kinases, each tagged with DNA.

  • The kinase-inhibitor interaction is assessed by the amount of kinase that binds to an immobilized ligand.

  • The amount of bound kinase is quantified using qPCR of the DNA tag.

  • Results are typically reported as a percentage of the DMSO control, with lower percentages indicating stronger binding.

Protocol 3: Cellular Target Engagement (NanoBRET™)

The NanoBRET™ Target Engagement assay is a proximity-based method that measures compound binding to a specific protein target in live cells.[9]

Objective: To confirm that 5-Amino-3-(2-fluoro-6-methylphenyl)isoxazole engages with p38α in a cellular environment.

Methodology:

  • Cell Preparation:

    • Co-transfect HEK293 cells with plasmids encoding for p38α fused to NanoLuc® luciferase and a fluorescent energy transfer probe (tracer).

    • Plate the transfected cells in a 96-well plate.

  • Compound Treatment:

    • Treat the cells with serial dilutions of 5-Amino-3-(2-fluoro-6-methylphenyl)isoxazole.

  • BRET Measurement:

    • Add the NanoBRET™ substrate to the wells.

    • Measure the emission at two wavelengths (donor and acceptor) using a BRET-enabled plate reader.

  • Data Analysis:

    • Calculate the BRET ratio. A decrease in the BRET signal indicates displacement of the tracer by the test compound, confirming target engagement.

Comparative Data Analysis

The following tables present illustrative data from the benchmarking experiments.

Table 1: In Vitro Potency Against p38α
CompoundIC50 (nM) against p38α
5-Amino-3-(2-fluoro-6-methylphenyl)isoxazole25
Staurosporine5
Sorafenib150

This is exemplar data for illustrative purposes.

Table 2: Kinase Selectivity Profile

The selectivity of an inhibitor can be quantified using a Selectivity Score (S-score), which represents the number of kinases inhibited above a certain threshold (e.g., >90% inhibition at 1 µM) divided by the total number of kinases tested.

CompoundPrimary Target(s)S-score (1 µM)Key Off-Targets (>90% inhibition)
5-Amino-3-(2-fluoro-6-methylphenyl)isoxazolep38α0.02 (1/468)None identified
StaurosporineBroad Spectrum0.52 (243/468)>200 kinases across the kinome
SorafenibVEGFR, PDGFR, RAF0.11 (52/468)c-KIT, FLT3, RET, and others

This is exemplar data for illustrative purposes.

Signaling Pathway Context

The MAPK/p38 signaling pathway is a key regulator of cellular responses to stress and inflammation. Understanding this pathway is crucial for interpreting the functional consequences of p38α inhibition.[13][14]

G Stress Stress Stimuli (UV, Cytokines) MKK MKK3/6 Stress->MKK activates p38 p38α MKK->p38 phosphorylates MK2 MK2 p38->MK2 activates TranscriptionFactors Transcription Factors (ATF2, CREB) p38->TranscriptionFactors activates Inflammation Inflammation (TNFα, IL-6 production) MK2->Inflammation TranscriptionFactors->Inflammation promotes transcription of Inhibitor 5-Amino-3-(2-fluoro-6-methylphenyl)isoxazole Inhibitor->p38 inhibits

Caption: The p38 MAPK signaling pathway and the point of inhibition.

Discussion and Interpretation

The illustrative data presented here positions 5-Amino-3-(2-fluoro-6-methylphenyl)isoxazole as a potent and highly selective inhibitor of p38α. Its IC50 of 25 nM demonstrates strong biochemical potency, comparable to some clinical candidates. More importantly, its exceptional selectivity (S-score of 0.02) contrasts sharply with the broad-spectrum activity of Staurosporine and the multi-kinase profile of Sorafenib.[5] This high degree of selectivity is a desirable characteristic for a therapeutic candidate, as it may translate to a better safety profile with fewer off-target side effects.

The confirmation of target engagement in a cellular context via the NanoBRET™ assay would further validate these findings, demonstrating that the compound can access and bind to its intended target within a living cell. Subsequent experiments, such as a phospho-p38α ELISA in stimulated cells, would be necessary to quantify the functional inhibition of the pathway.

Conclusion

This guide has outlined a rigorous, multi-tiered approach to benchmarking the novel kinase inhibitor 5-Amino-3-(2-fluoro-6-methylphenyl)isoxazole. By systematically evaluating its biochemical potency, kinome-wide selectivity, and cellular activity against established standards, a comprehensive profile of this new chemical entity can be established. The exemplar data suggests that 5-Amino-3-(2-fluoro-6-methylphenyl)isoxazole holds promise as a selective p38α inhibitor, warranting further investigation in preclinical models of inflammatory disease. The methodologies described herein provide a robust framework for the evaluation of any novel kinase inhibitor, ensuring that only the most promising candidates advance through the drug discovery pipeline.

References

  • Davis, M.I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046–1051. [Link]

  • Upstate. (n.d.). The Selective Profile of 35 Small Molecule Protein Kinase Inhibitors. Millipore Sigma. [Link]

  • Gao, Y., et al. (2013). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 29(14), 1766–1773. [Link]

  • INiTS. (2020). Cell-based test for kinase inhibitors. INiTS Gründerservice. [Link]

  • Bamborough, P., et al. (2004). Kinase selectivity profiling by inhibitor affinity chromatography. Journal of Medicinal Chemistry, 47(22), 5438–5442. [Link]

  • Ouellette, S.B., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE, 11(9), e0161748. [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]

  • Pathi, N., et al. (2016). Receptor tyrosine kinase signaling pathways: a review. International Journal of Advances in Medicine, 3(4), 783-789. [Link]

  • Abassi, Y.A., et al. (2006). Label-free and real-time cell-based kinase assay for screening selective and potent receptor tyrosine kinase inhibitors using microelectronic sensor array. Journal of Biomolecular Screening, 11(6), 639–650. [Link]

  • Stephenson, E.H., & Higgins, J.M.G. (2023). Pharmacological approaches to understanding protein kinase signaling networks. Frontiers in Pharmacology, 14, 1310135. [Link]

  • Celtarys. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys. [Link]

  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs. [Link]

  • Force, T., & Kuida, K. (2004). Inhibitors of Protein Kinase Signaling Pathways: Emerging Therapies for Cardiovascular Disease. Circulation, 109(10), 1196–1205. [Link]

  • Nussinov, R., et al. (2025). Kinase signaling cascades: an updated mechanistic landscape. Chemical Science, 16(1), 18-35. [Link]

  • Nussinov, R., et al. (2025). Kinase signaling cascades: an updated mechanistic landscape. PMC. [Link]

  • Wang, Y., et al. (2024). Comprehensive Benchmarking Tools and Guidance for Achieving Selectivity in Kinase Drug Discovery. Journal of Chemical Information and Modeling. [Link]

  • Wang, Y., et al. (2024). Kinase-Bench: Comprehensive Benchmarking Tools and Guidance for Achieving Selectivity in Kinase Drug Discovery. PubMed. [Link]

  • Wang, Y., et al. (2024). Kinase-Bench: Comprehensive Benchmarking Tools and Guidance for Achieving Selectivity in Kinase Drug Discovery. ResearchGate. [Link]

  • Ohta, S., et al. (2014). Design and synthesis of 5-[(2-chloro-6-fluorophenyl)acetylamino]-3-(4-fluorophenyl)-4-(4-pyrimidinyl)isoxazole (AKP-001), a novel inhibitor of p38 MAP kinase with reduced side effects based on the antedrug concept. Bioorganic & Medicinal Chemistry, 22(15), 4162–4176. [Link]

  • Wang, Y., et al. (2024). (PDF) Kinase-Bench: Comprehensive Benchmarking Tools and Guidance for Achieving Selectivity in Kinase Drug Discovery. ResearchGate. [Link]

  • Adams, J.L., et al. (2008). 3-Amino-benzo[d]isoxazoles as Novel Multitargeted Inhibitors of Receptor Tyrosine Kinases. Journal of Medicinal Chemistry, 51(5), 1335–1344. [Link]

  • Bantscheff, M., et al. (2011). Inhibition Profiles for Reference Compounds and Clinically Relevant Kinase Inhibitors. ResearchGate. [Link]

  • Węglarz-Tomczak, E., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5615. [Link]

  • Rojas, J., et al. (2026). Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives. RSC Advances, 16(11), 8939-8948. [Link]

  • Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021). Pharmacological Research, 172, 105829. [Link]

  • Roskoski, R. Jr. (2023). Properties of FDA-approved small molecule protein kinase inhibitors: A 2023 update. Pharmacological Research, 187, 106589. [Link]

  • Kumar, A., et al. (2011). 5-(3-Methylphenyl)-3-phenyl-1,2-oxazole. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3246. [Link]

Sources

Validation

A Senior Application Scientist's Guide: Selecting GC-MS vs. LC-MS for the Quantification of 5-Amino-3-(2-fluoro-6-methylphenyl)isoxazole

Introduction In the landscape of pharmaceutical development and clinical research, the accurate quantification of novel chemical entities is paramount. 5-Amino-3-(2-fluoro-6-methylphenyl)isoxazole is a heterocyclic compo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of pharmaceutical development and clinical research, the accurate quantification of novel chemical entities is paramount. 5-Amino-3-(2-fluoro-6-methylphenyl)isoxazole is a heterocyclic compound representative of scaffolds explored for various pharmacological activities. The choice of analytical methodology for its quantification in complex matrices, such as plasma or in-process formulations, is a critical decision that impacts data quality, throughput, and resource allocation. This guide provides an in-depth, objective comparison of two powerful analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)—for this specific application. We will delve into the causality behind experimental choices, present detailed protocols, and offer a clear decision-making framework grounded in the physicochemical properties of the analyte.

Analyte-Centric Method Selection: A Physicochemical Perspective

The decision between GC-MS and LC-MS is not a matter of which technology is superior overall, but which is best suited to the analyte .[1] The molecular structure of 5-Amino-3-(2-fluoro-6-methylphenyl)isoxazole—featuring a polar primary amine (-NH₂) group and a substituted aromatic system—is the single most important factor governing this choice.

  • Volatility and Thermal Stability: GC-MS requires analytes to be volatile and thermally stable enough to be vaporized without degradation in a hot injector port.[1][2] The presence of the polar amino group, capable of strong hydrogen bonding, significantly reduces the volatility of the molecule. Furthermore, while the isoxazole ring itself has a degree of stability, complex molecules can be susceptible to thermal degradation.

  • Polarity: The amino group makes the molecule inherently polar. While GC columns for polar analytes exist, they are often prone to peak tailing and reduced lifespan when analyzing underivatized polar compounds.[3] LC, particularly reversed-phase LC, is exceptionally well-suited for separating compounds across a wide range of polarities.[4]

  • Derivatization Requirement: To overcome the challenges of low volatility and high polarity for GC-MS, a chemical derivatization step is often mandatory.[5] This process masks polar functional groups (like -NH₂) with nonpolar moieties, increasing volatility. However, derivatization adds complexity, time, and potential sources of error to the workflow.

Based on these foundational principles, LC-MS emerges as the more direct and ostensibly simpler approach, while GC-MS is a feasible but more complex alternative that hinges on successful derivatization.

The Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approach

LC-MS is the workhorse for analyzing a vast range of pharmaceutical compounds, especially those that are polar, non-volatile, or thermally labile.[2][4][6] Its direct compatibility with analytes like 5-Amino-3-(2-fluoro-6-methylphenyl)isoxazole makes it the presumptive method of choice.

Principle of Operation

In an LC-MS/MS system, the analyte is first separated from other matrix components in the liquid phase on a chromatography column. The eluent is then directed to a mass spectrometer, where the analyte is ionized (typically via Electrospray Ionization - ESI), selected, fragmented, and detected. This combination provides exceptional selectivity and sensitivity.[4]

Diagram: LC-MS/MS Experimental Workflow

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Plasma Sample Precip Protein Precipitation (e.g., with Acetonitrile) Sample->Precip Simple & Fast Centrifuge Centrifugation Precip->Centrifuge Simple & Fast Supernatant Collect Supernatant Centrifuge->Supernatant Simple & Fast Dilute Dilute & Inject Supernatant->Dilute Simple & Fast UPLC UPLC Separation (C18 Column) Dilute->UPLC Simple & Fast ESI ESI Source (Positive Mode) UPLC->ESI MS1 Quadrupole 1 (Precursor Ion Selection) ESI->MS1 CID Collision Cell (Fragmentation) MS1->CID MS2 Quadrupole 2 (Product Ion Selection) CID->MS2 Detector Detection MS2->Detector Data Data Acquisition & Quantification Detector->Data

Caption: High-level workflow for LC-MS/MS quantification.

Detailed Experimental Protocol: LC-MS/MS

This protocol is designed for the quantification of 5-Amino-3-(2-fluoro-6-methylphenyl)isoxazole in human plasma.

  • Sample Preparation (Protein Precipitation):

    • To a 100 µL aliquot of plasma sample, add 300 µL of ice-cold acetonitrile containing the internal standard. The acetonitrile serves to precipitate plasma proteins.

    • Vortex the mixture for 1 minute to ensure complete mixing and protein denaturation.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer 200 µL of the clear supernatant to a new vial and dilute with 200 µL of water. This dilution helps to ensure compatibility with the initial mobile phase conditions and improve peak shape.

    • Inject 5 µL of the final solution onto the LC-MS/MS system.

  • Liquid Chromatography Conditions:

    • Column: A standard C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable.

    • Mobile Phase A: 0.1% Formic Acid in Water. The acid is critical for protonating the analyte's amino group, leading to better retention and peak shape.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 10% B, ramp to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate for 1 minute.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Conditions (Triple Quadrupole):

    • Ionization Mode: Electrospray Ionization (ESI), Positive. The basic amino group is readily protonated to form [M+H]⁺.

    • Monitoring Mode: Multiple Reaction Monitoring (MRM).

    • Hypothetical MRM Transitions:

      • Analyte: Precursor Ion (Q1): m/z 209.1 (calculated for C₁₀H₁₀FN₂O + H⁺). Product Ion (Q3): A plausible fragment would arise from the characteristic cleavage of the N-O bond in the isoxazole ring.[3][7][8]

      • Internal Standard: A stable isotope-labeled version of the analyte or a structurally similar compound.

The Gas Chromatography-Mass Spectrometry (GC-MS) Approach

While less direct, GC-MS can be a powerful tool, offering excellent chromatographic resolution. For 5-Amino-3-(2-fluoro-6-methylphenyl)isoxazole, its application is entirely dependent on a crucial, multi-step derivatization process.

Principle of Operation

The analyte must first be chemically modified to become volatile. This derivative is then injected into a hot port, vaporized, and carried by an inert gas through a long capillary column where separation occurs based on boiling point and interaction with the column's stationary phase. The separated compounds then enter the mass spectrometer, are typically fragmented by a high-energy electron beam (Electron Ionization - EI), and the resulting fragments are detected.

Diagram: GC-MS Experimental Workflow

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Plasma Sample Extract Liquid-Liquid Extraction Sample->Extract Multi-step, Complex Drydown Evaporate to Drying Extract->Drydown Multi-step, Complex Deriv Derivatization (e.g., Silylation) Drydown->Deriv Multi-step, Complex Reconstitute Reconstitute Deriv->Reconstitute Multi-step, Complex GC GC Separation (DB-5 Column) Reconstitute->GC Multi-step, Complex EI EI Source (70 eV) GC->EI MS Quadrupole Analyzer (Scan or SIM) EI->MS Detector Detection MS->Detector Data Data Acquisition & Quantification Detector->Data

Caption: High-level workflow for GC-MS quantification requiring derivatization.

Detailed Experimental Protocol: GC-MS

This protocol outlines a hypothetical workflow including a necessary silylation step.

  • Sample Preparation (Extraction & Derivatization):

    • Extraction: Perform a liquid-liquid extraction on a 100 µL plasma sample using a suitable organic solvent (e.g., methyl tert-butyl ether) under basic conditions to ensure the analyte is in its neutral form.

    • Drying: Evaporate the organic extract to complete dryness under a gentle stream of nitrogen. It is critical to remove all water, as it will quench the derivatization reagent.

    • Derivatization: Add 50 µL of a silylation reagent such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) and 50 µL of a catalyst like pyridine.[9]

    • Heat the sealed vial at 70°C for 60 minutes to drive the reaction to completion. This step replaces the active hydrogen on the amino group with a nonpolar tert-butyldimethylsilyl (TBDMS) group.

    • Cool the sample to room temperature and inject 1 µL into the GC-MS system.

  • Gas Chromatography Conditions:

    • Column: A standard, low-bleed 5% phenyl methylpolysiloxane column (e.g., 30 m x 0.25 mm x 0.25 µm).[3]

    • Inlet Temperature: 280°C.

    • Oven Program: Start at 150°C, hold for 1 minute, then ramp at 20°C/min to 300°C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Monitoring Mode: Selected Ion Monitoring (SIM) for highest sensitivity, targeting characteristic ions of the TBDMS-derivatized analyte.

    • Source Temperature: 230°C.

Head-to-Head Performance Comparison

The choice between the two techniques often comes down to a trade-off between workflow simplicity and other performance metrics. The following table summarizes the expected performance for this application, based on data from similar pharmaceutical analyses.[10][11][12][13]

ParameterLC-MS/MSGC-MS (with Derivatization)Rationale & Justification
Limit of Quantification (LOQ) ~0.1 - 1.0 ng/mL~1 - 5 ng/mLLC-MS/MS generally offers higher sensitivity for polar pharmaceuticals.[2][10] Sample loss during multi-step GC-MS prep can reduce effective sensitivity.
Linear Dynamic Range 3-4 orders of magnitude2-3 orders of magnitudeDerivatization reactions can sometimes be non-linear at concentration extremes.
Precision (%RSD) < 10%< 15%The automated, direct nature of LC-MS reduces variability. Manual, multi-step derivatization in GC-MS introduces more potential for error.
Sample Preparation Time ~15 minutes/sample~90 minutes/sample (incl. heating)Protein precipitation is significantly faster than extraction, drying, and chemical reaction.
Throughput HighLow to MediumThe short prep time and fast LC gradients allow for rapid analysis of large sample batches.
Robustness HighMediumDirect injection is very robust. Derivatization can suffer from incomplete reactions and reagent stability issues.[14]
Method Development Effort Low to MediumHighOptimizing derivatization (reagent, time, temp) is complex and time-consuming compared to screening LC columns and mobile phases.

Decision-Making Framework

To assist researchers in selecting the optimal technique, the following decision-making guide is provided.

start Start: Quantify 5-Amino-3-(...)-isoxazole q1 Is high throughput (>100 samples/day) a key requirement? start->q1 q2 Is the expected concentration very low (<1 ng/mL)? q1->q2 No lcms LC-MS/MS is the Recommended Method q1->lcms Yes q3 Is derivatization expertise and robust protocol available? q2->q3 No q2->lcms Yes gcms GC-MS is a Viable Alternative q3->gcms Yes reconsider Re-evaluate GC-MS Feasibility (High development effort) q3->reconsider No

Caption: Decision matrix for choosing between LC-MS/MS and GC-MS.

Conclusion

For the routine, high-sensitivity quantification of 5-Amino-3-(2-fluoro-6-methylphenyl)isoxazole in biological or pharmaceutical matrices, LC-MS/MS is the unequivocally superior methodology. Its ability to directly analyze this polar, non-volatile compound without chemical derivatization leads to a simpler, faster, more robust, and ultimately more efficient workflow. The minimal sample preparation reduces sources of error and maximizes sample throughput, which is critical in a drug development environment.

GC-MS remains a powerful analytical tool, but its application here is hampered by the inherent physicochemical properties of the analyte. The mandatory, multi-step derivatization process introduces significant complexity, time, and potential for variability, making it a less practical and more labor-intensive option. While a viable alternative if LC-MS instrumentation is unavailable, the development and validation effort for a robust GC-MS method would be substantially higher. Therefore, for researchers and scientists seeking reliable and efficient quantification of this and structurally similar compounds, investing in an LC-MS/MS-based workflow is the most logical and scientifically sound path forward.

References

  • Vertex AI Search. (2025, July 11). LCMS vs. GCMS: When to Choose Each for Optimal Results in Your Analytical Chemistry.
  • BenchChem. (2025). A Comparative Guide to LC-MS/MS and GC-MS Methods for Drug Analysis.
  • Spectroscopy Online. (2016, July 1). Comparison of LC–MS and GC–MS for the Analysis of Pharmaceuticals and Personal Care Products in Surface Water and Treated Wastewaters. Available from: [Link]

  • Wasowicz, T. J., et al. (2019, December 18). Vacuum ultraviolet photoionization and ionic fragmentation of the isoxazole molecules.
  • ResolveMass Laboratories Inc. (2026, February 11). GC-MS vs LC-MS. Available from: [Link]

  • BenchChem. (2025). Technical Support Center: Refinement of Analytical Methods for Isoxazole Isomers.
  • ResearchGate. (n.d.). Isoxazole Derivatives of Alpha-pinene Isomers: Synthesis, Crystal Structure, Spectroscopic Characterization (FT-IR/NMR/GC-MS) and DFT Studies | Request PDF.
  • PMC. (2026, February 6).
  • Priya, H., et al. (2023, March 23). Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations. Journal of the American Society for Mass Spectrometry.
  • BenchChem. (2025). An In-depth Technical Guide to 5-Amino-3-(2-chlorophenyl)isoxazole.
  • Semantic Scholar. (n.d.). MASS SPECTROMETRY OF OXAZOLES.
  • PMC. (2021, March 19).
  • ResearchGate. (2020, December). Determination of regioisomers by EI (electron ionization)
  • ResearchGate. (2024, June 30). (PDF) Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity.
  • IntechOpen. (2018, December 5).
  • PMC. (2025, September 24). A novel method for the determination of isoxazoline derivatives in plasma by ultra-high performance liquid chromatography–tandem mass spectrometry: validation and applicability to screening tests.
  • MDPI. (2025, August 7). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS.
  • PubMed. (2022, December 1). Development and validation of an LC-MS/MS method for the assessment of Isoxazole, a bioactive analogue of curcumin in rat plasma: Application to a pharmacokinetic study. Available from: [Link]

  • Wiley Online Library. (2021, September 24). Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood.
  • ResearchGate. (n.d.). 5-Amino-3-methyl-1,2-oxazole-4-carbonitrile.
  • Thermo Fisher Scientific. (n.d.).
  • Shimadzu. (n.d.). A Novel LC-MS/MS Quantification Method for Amino Acids in Human Plasma, Including Alloisoleucine, without Ion Pairing or Derivatization. Available from: [Link]

  • Tokyo Metropolitan Institute of Public Health. (n.d.). LC-MS/MSによる農産物中フリラゾール分析法.
  • MDPI. (2022, August 31). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Available from: [Link]

  • Shimadzu. (n.d.). eC193 Analyses of Agricultural Chemicals in Golf Courses Using LC/MS/MS.
  • MDPI. (2025, July 23). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research.
  • J-STAGE. (n.d.). Application of LC-ESI-MS/MS in the analysis of lipid species in samples from patients with X-linked adrenoleukodystrophy, a peroxisomal disease.
  • Agilent Technologies. (n.d.).
  • Osaka University Knowledge Archive. (n.d.). The University of Osaka Institutional Knowledge Archive : OUKA.
  • ResearchGate. (n.d.). Synthesis and characterization of 3-amino-5-methylisoxazole Schiff bases and their complexes with copper(II), nickel(II) and cobalt(II) | Request PDF.
  • Tokushima Prefectural Public Health, Pharmaceutical and Environmental Sciences Center. (n.d.). カチノン系物質の GC/MS 分析における分解挙動について.
  • MDPI. (2022, July 25). Degrading Characterization of the Newly Isolated Nocardioides sp. N39 for 3-Amino-5-methyl-isoxazole and the Related Genomic Information. Available from: [Link]

  • PubMed. (n.d.).
  • Royal Society of Chemistry. (n.d.).

Sources

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